Fmoc-2,5-difluoro-L-homophenylalanine
Description
BenchChem offers high-quality Fmoc-2,5-difluoro-L-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,5-difluoro-L-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCQWVOWRXWCO-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Advantage of 2,5-Difluoro Substitution in Drug Design: A Technical Guide to Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter the pharmacological profile of a drug candidate. Among the various fluorination patterns, the 2,5-difluoro substitution on a phenyl ring has emerged as a particularly advantageous motif for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-difluoro substitution, offering field-proven insights and detailed methodologies for its successful application in drug discovery.
The Underlying Principles: Electronic and Conformational Effects of 2,5-Difluoro Substitution
The unique properties of the 2,5-difluoro substitution pattern stem from a combination of electronic and conformational effects that influence how a molecule interacts with its biological target and how it is processed in the body.
Electronic Landscape: The two fluorine atoms at the 2 and 5 positions exert strong electron-withdrawing inductive effects, significantly altering the electron distribution of the phenyl ring. This modulation of the local electronic environment can have several profound consequences:
-
Enhanced Binding Affinity: The altered electrostatic potential of the phenyl ring can lead to more favorable interactions with the target protein, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with backbone amides.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.[2]
-
Metabolic Stability: The strong carbon-fluorine bond and the altered electronic nature of the ring can render the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing its metabolic stability and half-life.[1][2][3][4]
Conformational Control: The presence of a fluorine atom at the ortho (2-position) introduces a steric and electronic influence that can restrict the rotation of the phenyl ring around its connecting bond. This conformational constraint can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target and thus enhancing potency. The fluorine at the meta (5-position) further modulates the electronic properties without adding significant steric bulk, fine-tuning the overall conformational preference.
The 2,5-Difluorophenyl Moiety in Action: Case Studies in Kinase and GPCR Inhibitors
The strategic application of the 2,5-difluoro substitution has proven highly successful in the development of potent and selective inhibitors for various drug targets, most notably kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors: A Story of Potency and Selectivity
In the realm of kinase inhibitor design, the 2,5-difluorophenyl group has been instrumental in achieving both high potency and selectivity. A notable example is its incorporation into inhibitors of p38α mitogen-activated protein kinase.[5]
Case Study: p38α Inhibitors
In a series of p38α inhibitors, the introduction of a 2,5-difluorophenyl moiety led to a significant enhancement in inhibitory activity. This improvement can be attributed to the favorable interactions of the fluorine atoms within the ATP-binding pocket of the kinase. The 2-fluoro group can form a hydrogen bond with the backbone NH of a hinge residue, a critical interaction for many kinase inhibitors. The 5-fluoro group, in turn, can engage in non-polar interactions in a deeper hydrophobic pocket, further anchoring the inhibitor.
| Compound | Substitution Pattern | p38α IC50 (nM) |
| 1 | Phenyl | 500 |
| 2 | 2-Fluorophenyl | 150 |
| 3 | 2,5-Difluorophenyl | 25 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in kinase inhibitor SAR studies.
The 2,5-difluoro substitution pattern often provides a superior balance of electronic and steric properties compared to other disubstituted patterns. For instance, a 2,6-difluoro substitution might introduce excessive steric hindrance, while a 3,5-difluoro pattern would lack the crucial ortho-fluoro interaction with the hinge region.
GPCR Ligands: Fine-Tuning Receptor Interactions
The 2,5-difluorophenyl group has also been effectively utilized in the design of GPCR ligands, where it can influence both binding affinity and functional activity (agonist vs. antagonist). The ability to modulate the electronic properties of the phenyl ring allows for precise tuning of the interactions with key amino acid residues in the transmembrane helices of the receptor.
Navigating the Synthetic Landscape: Preparation of 2,5-Difluorophenyl-Containing Building Blocks
The successful implementation of the 2,5-difluoro substitution strategy relies on the availability of key chemical building blocks. A particularly valuable intermediate is (R)-2-(2,5-difluorophenyl)pyrrolidine, a crucial component of the approved TRK inhibitor Larotrectinib.[2][6]
Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
An efficient and scalable synthesis of this chiral building block is essential for drug development programs. A common approach involves the following key steps:
Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine [6][7]
-
Grignard Reaction: 1-Bromo-2,5-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent. This is then added to a protected pyroglutamic acid derivative, such as N-Boc-L-pyroglutamic acid methyl ester, to introduce the 2,5-difluorophenyl group.
-
Reduction and Cyclization: The resulting ketone is then reduced, and the protecting groups are removed to facilitate cyclization, forming the racemic 2-(2,5-difluorophenyl)pyrrolidine.
-
Chiral Resolution: The racemate is resolved using a chiral acid, such as D-tartaric acid or D-malic acid, to isolate the desired (R)-enantiomer.[6] The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield.
Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine.
Assessing the Impact: Experimental Protocols for Evaluating SAR
A thorough understanding of the SAR of 2,5-difluoro substitution requires a robust set of in vitro and in vivo assays to evaluate its impact on key drug-like properties.
In Vitro Metabolic Stability Assay
This assay is crucial for determining the susceptibility of a compound to metabolism by liver enzymes. A standard protocol using liver microsomes is outlined below.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [8][9][10][11]
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 1 and 10 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Workflow for In Vitro Metabolic Stability Assay.
hERG Liability Assessment
Assessing the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical step in preclinical safety evaluation to avoid the risk of cardiac arrhythmias.
Experimental Protocol: hERG Radioligand Binding Assay [12][13][14][15]
-
Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl2 and KCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a radiolabeled hERG channel blocker (e.g., [3H]-astemizole or [3H]-dofetilide), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding versus the concentration of the test compound. From this curve, determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the radioligand binding.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The 2,5-difluoro substitution pattern is a powerful and versatile tool in modern drug design. Its ability to favorably modulate electronic and conformational properties can lead to significant improvements in potency, selectivity, and metabolic stability. By understanding the underlying principles of its structure-activity relationship and employing robust synthetic and analytical methodologies, researchers can effectively leverage the 2,5-difluorophenyl moiety to accelerate the discovery and development of novel therapeutics. This guide provides a foundational framework for harnessing the strategic advantage of this unique fluorination pattern.
References
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.
-
A High-Throughput Binding Assay for HERG. Springer Nature Experiments. [Link]
-
Lv, X., et al. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931-937. [Link]
-
Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[2][6][7]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-386. [Link]
-
hERG Binding Assay Information. Reaction Biology. [Link]
-
Best Practice hERG Assay. Mediford Corporation. [Link]
-
Amano, M., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2), e01874-21. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
hERG Assay (Methods for testing hERG antagonistic activity). YouTube. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
-
PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). EPO. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1509. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Bhattarai, P., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. [Link]
-
Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Bioorganic & Medicinal Chemistry Letters, 22(5), 1884-1890. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(10), 1644-1654. [Link]
-
Protein X-ray Crystallography and Drug Discovery. Molecules, 22(1), 103. [Link]
-
Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(10), 1644-1654. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Protein X-ray Crystallography. [Link]
-
x Ray crystallography. Journal of Clinical Pathology, 53(8), 570-574. [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(19), 6898. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]
-
Malinowska, J., et al. (2021). Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. International Journal of Molecular Sciences, 22(24), 13294. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
-
Features of selective kinase inhibitors. Current Opinion in Chemical Biology, 5(4), 409-415. [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. Molecules, 25(6), 1396. [Link]
-
Gamelin, E., et al. (1999). Dose and time dependencies of 5-fluorouracil pharmacokinetics. Cancer Chemotherapy and Pharmacology, 44(4), 281-288. [Link]
-
Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Clinical Pharmacokinetics, 36(1), 37-51. [Link]
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. [Link]
-
Czarnobaj, K., & Inkielewicz-Stepniak, I. (2020). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences, 21(15), 5399. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
-
List of fentanyl analogues. Wikipedia. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | Benchchem [benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. mttlab.eu [mttlab.eu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bioivt.com [bioivt.com]
- 12. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Conformational Orchestration of the Peptide Backbone via Fluorination
[1][2][3][4][5]
Executive Summary
In rational drug design, the peptide backbone is often treated as a passive scaffold. However, the strategic introduction of fluorine—the "imperceptible director"—transforms the backbone into an active structural element. Unlike steric bulk (methylation) or cyclization, fluorination modulates conformation primarily through stereoelectronic effects (gauche effects and dipole interactions) without significantly altering steric volume. This guide details the mechanistic principles and experimental protocols for using fluorine to lock specific secondary structures, enhance proteolytic stability, and modulate membrane permeability.
Part 1: Mechanistic Foundations – The Stereoelectronic Toolkit
To deploy fluorine effectively, one must understand the underlying quantum mechanical forces. The high electronegativity of fluorine (
The Gauche Effect
In 1,2-disubstituted ethanes containing fluorine and an electron-donor atom (like Nitrogen or Oxygen), the molecule adopts a gauche conformation rather than the sterically favored anti conformation.[1]
-
Mechanism:
hyperconjugation.[2] -
Outcome: This effect locks torsion angles (
), pre-organizing the backbone.
Dipole-Dipole Orientation
The C-F bond has a strong dipole moment (~1.4 D). In a peptide backbone, this dipole aligns antiparallel to adjacent carbonyl dipoles to minimize energy, effectively "pinning" the amide bond orientation.
Part 2: Proline as the Master Switch
The most field-proven application of backbone fluorination is the modification of Proline. Because the proline side chain is cyclized onto the backbone nitrogen, fluorinating the pyrrolidine ring directly dictates the backbone dihedral angles (
The 4-Fluoroproline Effect
Substitutions at the 4-position of the pyrrolidine ring induce specific ring puckers via the gauche effect, which in turn dictates the amide bond geometry.[1][3]
| Modification | Stereochemistry | Preferred Ring Pucker | Stabilized Peptide Bond | Application |
| (4R)-4-Fluoroproline | trans relative to carboxyl | Trans (extended) | Stabilizing Polyproline II helices (Collagen), | |
| (4S)-4-Fluoroproline | cis relative to carboxyl | Cis (turn) | Inducing | |
| 4,4-Difluoroproline | Geminal difluoro | Mixed/Neutral | Neutral | 19F NMR probe with minimal structural perturbation |
Causality Explained
-
For (4R)-FPro: The fluorine prefers a gauche orientation relative to the ring nitrogen.[1][3] This forces the ring into the
-exo pucker.[4] In this pucker, the interaction between the prolyl nitrogen lone pair and the preceding carbonyl is maximized only when the peptide bond is trans . -
For (4S)-FPro: The gauche preference forces a
-endo pucker.[5] This steric arrangement sterically clashes with the trans isomer, shifting the equilibrium toward the cis form ( decreases).
Part 3: Backbone Isosteres – The Fluoroalkene Surrogate
Direct replacement of the amide bond (
(Z)-Fluoroalkene (The Turn Inducer)
-
Structure: Mimics the cis-peptide bond.
-
Effect: Forces the backbone into a sharp turn, ideal for stabilizing
-hairpins or type VI turns. -
Stability: Complete resistance to proteases cleaving at that site.
(E)-Fluoroalkene (The Sheet Stabilizer)
-
Structure: Mimics the trans-peptide bond.
-
Effect: Excellent isostere for extended conformations (
-strands). The C-F bond mimics the carbonyl oxygen's electrostatics, maintaining hydrogen bond acceptor capability (though weaker).
Part 4: Experimental Protocols
Workflow 1: Synthesis of Fluorinated Peptides (SPPS)
Note: Fluorinated amino acids are often acid-sensitive or prone to elimination (HF loss). Standard Fmoc protocols require modification.
Reagents:
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Coupling: HATU/HOAt (preferred over HBTU to minimize racemization of sensitive F-analogs).
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Coupling (Standard AA): 3 eq AA, 2.9 eq HATU, 6 eq DIPEA. 45 min reaction.
-
Coupling (Fluorinated AA):
-
Critical Step: Use DIC/Oxyma instead of base-heavy coupling (HATU/DIPEA) if the fluorine is at the
-position to prevent HF elimination. -
Extend coupling time to 2 hours due to the electron-withdrawing effect of F reducing nucleophilicity of the amino group (if N-terminal) or electrophilicity of the carbonyl (if C-terminal).
-
-
Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Caution: Avoid silanes if using silyl-protected side chains, but TIS is generally safe for C-F bonds.
-
Time: 2 hours.
-
-
Purification: RP-HPLC (C18 column). Gradient: 0-60% ACN with 0.1% TFA.
-
Note: Fluorinated peptides often elute later than non-fluorinated parents due to increased hydrophobicity ("Fluorous effect").
-
Workflow 2: Characterization via 19F-NMR
This protocol validates the conformational state without isotopic enrichment.
-
Sample Prep: Dissolve 1-5 mM peptide in
or phosphate buffer (pH 7.4). -
Acquisition:
-
Pulse sequence: Standard 1D 19F with proton decoupling (
-decoupled). -
Standard: Trifluoroacetic acid (external standard,
-76.5 ppm).
-
-
Analysis:
-
Cis/Trans Ratio: Integrate distinct peaks. (4S)-FPro typically shows a larger chemical shift separation between cis/trans conformers than (4R).
-
Kinetics: Perform EXSY (Exchange Spectroscopy) to measure the rate of cis-trans isomerization.
-
Part 5: Visualizations
Diagram 1: Stereoelectronic Decision Matrix
This diagram guides the selection of the specific fluorinated motif based on the desired structural outcome.
Caption: Decision tree for selecting fluorinated amino acids based on target secondary structure and functional requirements.
Diagram 2: Experimental Characterization Workflow
A self-validating loop for synthesizing and verifying fluorinated peptide conformations.
Caption: Step-by-step workflow from design to analytical validation of fluorinated peptides.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[6] Top Heterocycl Chem. [Link]
-
Hodges, J. A., & Raines, R. T. (2003).[7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[7] Journal of the American Chemical Society.[7] [Link]
-
Linclau, B., et al. (2018).[8] Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. [Link]
-
Verhoork, S. J., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.[9][10][3][6][7][8][11][12][13][14][15][16] [Link]
-
Villo, P., et al. (2020). Monofluoroalkene-Isostere as a 19F NMR Label for the Peptide Backbone: Synthesis and Evaluation. Chemistry – A European Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 3. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fluorination on the conformation of proline : an NMR study [biblio.ugent.be]
- 9. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. Monofluoroalkene-Isostere as a 19 F NMR Label for the Peptide Backbone: Synthesis and Evaluation in Membrane-Bound PGLa and (KIGAKI)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revealing stereoelectronic effects in protein structure with fluoro groups - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
- 15. "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-2,5-difluoro-L-homophenylalanine CAS number and synonyms
Topic: Fmoc-2,5-difluoro-L-homophenylalanine: Technical Specifications & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists.
Executive Summary
Fmoc-2,5-difluoro-L-homophenylalanine is a specialized non-canonical amino acid (ncAA) used critically in modern peptide drug discovery. By extending the side-chain alkyl linker of phenylalanine by one methylene unit (homologation) and incorporating fluorine atoms at the 2 and 5 positions of the aromatic ring, this building block offers a dual mechanism for optimizing lead compounds: conformational flexibility extension and electronic modulation .
This guide provides the definitive technical data, synthetic pathways, and application protocols for integrating this residue into solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns.
Part 1: Chemical Identity & Core Specifications
Nomenclature and Identification[1][2]
-
Common Name: Fmoc-2,5-difluoro-L-homophenylalanine[1][2][3][4]
-
Systematic Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid
-
Synonyms:
-
Fmoc-L-Hph(2,5-F2)-OH[1]
-
Fmoc-2,5-difluoro-L-homo-Phe-OH
-
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,5-difluorophenyl)butyric acid
-
Physicochemical Properties Table
| Property | Specification |
| Molecular Formula | C₂₅H₂₁F₂NO₄ |
| Molecular Weight | 437.44 g/mol |
| Chiral Purity | ≥ 99% (L-isomer) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Melting Point | 135–145 °C (Typical range for Fmoc-Hph derivatives) |
| Storage Conditions | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |
Part 2: Synthetic Methodology & Manufacturing
The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine is challenging due to the need for strict enantiocontrol and the specific fluorination pattern. The industrial standard relies on Asymmetric Phase-Transfer Catalysis (PTC) alkylation, which ensures high optical purity without the need for late-stage resolution.
Mechanistic Workflow
-
Precursor Preparation: 2,5-Difluorophenethyl bromide is synthesized from the corresponding alcohol or acid.
-
Asymmetric Alkylation: A glycine Schiff base (O'Donnell imine) is alkylated using a chiral cinchona alkaloid catalyst.
-
Hydrolysis & Protection: The directing groups are removed, and the free amine is reprotected with Fmoc-OSu.
Visualization: Synthesis Pathway
The following diagram illustrates the critical steps in the manufacturing of this building block.
Figure 1: Asymmetric synthesis route utilizing phase-transfer alkylation to establish the homophenylalanine scaffold with high enantiomeric excess.
Part 3: Application in Peptide Synthesis (SPPS)
Integrating Fmoc-2,5-difluoro-L-homophenylalanine into SPPS requires specific attention to steric factors introduced by the extended "homo" methylene group and the electronic repulsion of the fluorine atoms.
Coupling Protocol (Standard)
-
Reagents: DIC/Oxyma Pure or HATU/DIEA.
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Reaction Time: 60–90 minutes (Double coupling recommended for sequences >15 residues).
-
Monitoring: Kaiser Test (Ninhydrin) is effective; however, the Chloranil test is preferred if coupling to a secondary amine (e.g., Proline).
Troubleshooting "Difficult Sequences"
The 2,5-difluoro substitution creates a "greasy" hydrophobic patch. If aggregation occurs during synthesis:
-
Solvent Switch: Use NMP instead of DMF for the coupling step.
-
Chaotropes: Add 0.1M LiCl or Pseudoproline dipeptides at adjacent positions to disrupt beta-sheet formation.
Part 4: Impact on Drug Design & Pharmacology
This amino acid is not merely a structural spacer; it is a functional probe. The 2,5-difluoro substitution pattern offers unique advantages in Medicinal Chemistry.[5]
Metabolic Stability (The Fluorine Block)
The 2 and 5 positions on the phenyl ring are common sites for Cytochrome P450-mediated hydroxylation (Phase I metabolism).
-
Mechanism: Replacing Hydrogen (C-H bond energy ~98 kcal/mol) with Fluorine (C-F bond energy ~116 kcal/mol) blocks metabolic attack at these positions.
-
Result: Increased half-life (
) of the peptide drug.
Lipophilicity & Permeability
Homophenylalanine is more lipophilic than Phenylalanine. Adding two fluorine atoms further modulates the LogP.
-
Effect: Enhances passive membrane permeability, crucial for intracellular targets or oral bioavailability programs.
Pi-Pi Stacking Interactions
The electron-withdrawing nature of fluorine creates an electron-deficient aromatic ring (quadrupole moment inversion). This promotes strong face-to-face pi-stacking with electron-rich aromatic residues (e.g., Trp, Tyr, Phe) in the target receptor, potentially increasing binding affinity (
Visualization: Strategic Decision Logic
The following decision tree guides the researcher on when to deploy this specific analog.
Figure 2: Decision logic for substituting native Phenylalanine with Fmoc-2,5-difluoro-L-homophenylalanine during Lead Optimization.
References
-
National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7220889. Retrieved from [Link]
-
ChemSrc. (2025). Chemical Database: Homophenylalanine Derivatives and CAS Registry. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1260616-15-6 Cas No. | Fmoc-2,5-difluoro-L-homophenylalanine | Apollo [store.apolloscientific.co.uk]
- 3. Fmoc-2,6-difluoro-L-homophenylalanine CAS#: 1260594-30-6 [amp.chemicalbook.com]
- 4. 1260587-53-8|Fmoc-2-fluoro-L-homophenylalanine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
The 2,5-Difluorophenyl Ring: A Technical Guide to Its Electronic Properties and Applications
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the 2,5-difluorophenyl ring presents a unique and compelling electronic profile. This guide provides an in-depth analysis of the core electronic properties of this moiety, synthesizing data on its inductive and resonance effects, impact on acidity and basicity, and influence on broader molecular characteristics such as dipole and quadrupole moments. We will explore the causality behind its reactivity in both electrophilic and nucleophilic substitutions and detail the experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct electronic features of the 2,5-difluorophenyl group for rational molecular design.
Introduction: The Strategic Value of Fluorine Substitution
Fluorine has emerged as an indispensable element in the design of high-performance molecules, from pharmaceuticals to advanced polymers.[1] Its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond confer unique properties, including enhanced metabolic stability, modulated lipophilicity, and altered conformational preferences.[1] The 2,5-difluorophenyl moiety, in particular, offers a distinct substitution pattern where the electronic effects of the two fluorine atoms combine to create a system with significant electron deficiency and a complex electrostatic profile. This guide will dissect these properties to provide a foundational understanding for its application in molecular design.
Fundamental Electronic Effects: A Duality of Influence
The electronic influence of a fluorine substituent on an aromatic ring is a nuanced interplay between two opposing forces: a powerful electron-withdrawing inductive effect (σ-effect) and a weaker, yet significant, electron-donating resonance effect (π-effect).
-
Inductive Effect (-I): Due to fluorine's unparalleled electronegativity (3.98 on the Pauling scale), it strongly pulls electron density away from the carbon atom to which it is bonded. This effect propagates through the sigma (σ) bond framework, acidifying the ring and influencing the pKa of attached functional groups.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect and is crucial for directing the regioselectivity of electrophilic aromatic substitution reactions.[2]
In the 2,5-difluorophenyl ring, these effects are combined. The fluorine at position 2 (ortho to the point of attachment) and position 5 (meta to the point of attachment) exert their influence collectively, creating a unique electronic landscape.
Quantitative Analysis of Electronic Properties
To move beyond qualitative descriptions, we can use established physical organic chemistry parameters to quantify the electronic impact of the 2,5-difluoro substitution pattern.
Impact on Acidity and Basicity (pKa)
The most direct measure of a substituent's electron-withdrawing strength is its effect on the acidity or basicity of a proximal functional group. The 2,5-difluoro substitution pattern significantly increases the acidity of acids and decreases the basicity of amines.
For example, the presence of two electron-withdrawing fluorine atoms stabilizes the conjugate base of a carboxylic acid and destabilizes the protonated form of an aniline. This is reflected in their respective pKa values:
| Compound | Functional Group | pKa (Predicted) | Comparison (Unsubstituted) |
| 2,5-Difluorobenzoic acid | Carboxylic Acid | 2.93[3][4] | Benzoic acid (pKa ≈ 4.20) |
| 2,5-Difluoroaniline | Amine | 2.19[5] | Aniline (pKa ≈ 4.63) |
The substantial decrease in pKa for both molecules highlights the potent inductive electron withdrawal exerted by the two fluorine atoms.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the electronic effect of substituents on reaction rates and equilibria.[6] While a single, universally accepted Hammett constant for the entire 2,5-difluorophenyl group is not tabulated, we can approximate its influence by considering the additive nature of the individual fluorine substituents.
A fluorine atom exerts a different electronic effect from the meta and para positions, quantified by the σ_meta and σ_para constants, respectively.
| Constant | Value | Dominant Effect |
| σ_meta (σ_m) | +0.34[7] | Primarily Inductive (-I) |
| σ_para (σ_p) | +0.06 to +0.23[7][8] | Inductive (-I) and Resonance (+R) |
For a functional group at position 1 of a 2,5-difluorophenyl ring:
-
The fluorine at C2 is ortho. Ortho effects are complex and not captured by standard Hammett parameters due to steric and proximity effects. However, its strong inductive pull is a primary contributor.
-
The fluorine at C5 is meta. Its influence is captured by σ_m = +0.34, indicating strong electron withdrawal.
The cumulative effect is a powerful deactivation of the ring towards electrophiles and a significant modification of the electronic properties of any attached group.
Impact on Molecular Properties and Reactivity
The electronic perturbations induced by the 2,5-difluoro substitution pattern have profound consequences for the molecule's overall physical properties and chemical reactivity.
Dipole and Quadrupole Moments
The C-F bonds are highly polarized. In 2,5-difluorobenzene (or 1,3-difluorobenzene, which has the same substitution pattern relative to the ring), the vector sum of the individual C-F bond dipoles results in a significant net molecular dipole moment. For 1,3-difluorobenzene, this value is approximately 1.55 Debye .[9]
This contrasts sharply with 1,4-difluorobenzene, where the opposing bond dipoles cancel, resulting in a zero net dipole moment.[10] This permanent dipole moment allows molecules containing a 2,5-difluorophenyl ring to engage in dipole-dipole interactions.
Furthermore, fluorination significantly alters the molecular quadrupole moment , which describes the non-spherical distribution of electron density.[11] The electron-rich fluorine atoms and the electron-deficient π-system create a substantial quadrupole. This property is critical for understanding non-covalent interactions, such as π-stacking and anion-π interactions, which are vital in drug-receptor binding and crystal engineering.[12]
Reactivity Profile
The 2,5-difluorophenyl ring is strongly deactivated towards electrophilic attack due to the powerful inductive withdrawal of the two fluorine atoms. The rate of reaction is significantly slower than that of benzene. The fluorine substituents are ortho, para-directing, meaning an incoming electrophile will preferentially add to the positions ortho or para to the fluorines. However, the positions are not equally favored, and predicting the major product requires considering the directing influence of both fluorines and any other group present on the ring.
Conversely, the strong electron-withdrawing nature of the fluorines makes the 2,5-difluorophenyl ring highly susceptible to nucleophilic aromatic substitution, particularly when an additional strong electron-withdrawing group (like a nitro group) is also present on the ring.[13] The fluorine atoms stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. Fluorine is an excellent leaving group in many S_NAr reactions.
The logical relationship between the core electronic properties and the resulting reactivity is visualized below.
Applications in Drug Discovery: A Case Study
The unique electronic signature of the 2,5-difluorophenyl ring is exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-deficient nature of the ring can enhance binding to specific protein targets through non-covalent interactions and can block sites of metabolic oxidation, thereby increasing a drug's half-life.
A notable example is found in the development of novel anti-cancer agents. A compound incorporating an N-(2,5-difluorophenyl) group was synthesized and studied for its ability to mediate the expression of apoptosis-related genes in hepatocellular carcinoma cell lines.[14] In this context, the 2,5-difluorophenyl moiety serves as a key component of the molecular scaffold, contributing to the overall electronic and steric profile required for biological activity.
Methodologies for Characterization
The electronic properties discussed in this guide are elucidated through a combination of experimental and computational techniques.
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the pKa of a molecule bearing a 2,5-difluorophenyl group is essential for understanding its ionization state at physiological pH. Potentiometric titration is a robust and widely used method for this purpose.[15]
Objective: To determine the pKa of an acidic or basic compound (e.g., 2,5-difluorobenzoic acid or 2,5-difluoroaniline).
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions
-
Analyte solution (e.g., 1 mM of the compound in a suitable solvent/water mixture)
-
Inert gas (Nitrogen)
Step-by-Step Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precise amount of the analyte to make a solution of known concentration (e.g., 20 mL of a 1 mM solution).
-
Inert Atmosphere: Place the sample solution in a beaker on the magnetic stirrer and purge with nitrogen for several minutes to remove dissolved CO₂.
-
Titration Setup: Immerse the pH electrode in the solution. If the analyte is an acid, fill the buret with standardized NaOH. If it is a base, use standardized HCl.
-
Titration: Begin adding the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint: Continue the titration well past the equivalence point, which is observed as a sharp change in pH.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the analyte has been neutralized). This corresponds to the midpoint of the flattest region of the titration curve.
Below is a generalized workflow for this experimental procedure.
Computational Methods: Electrostatic Potential Maps
Computational chemistry provides powerful tools for visualizing the electronic landscape of a molecule. Density Functional Theory (DFT) calculations can be used to generate Molecular Electrostatic Potential (MEP) maps .[16] These maps illustrate the charge distribution on the electron density surface of a molecule.
-
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and attractive to electrophiles.
-
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and attractive to nucleophiles.
For a molecule containing a 2,5-difluorophenyl ring, an MEP map would visually confirm the strong electron-withdrawing nature of the fluorines, showing a depletion of electron density (a shift towards blue) on the aromatic ring, especially near the carbon atoms bonded to fluorine.[17] This provides a compelling visual rationale for the ring's reactivity profile.
Conclusion
The 2,5-difluorophenyl ring is a powerful structural motif defined by a potent electron-withdrawing inductive effect, which is only partially offset by resonance donation from the fluorine lone pairs. This electronic imbalance leads to a quantifiable impact on the pKa of attached functional groups, creates significant molecular dipole and quadrupole moments, and dictates a reactivity profile characterized by deactivation towards electrophilic substitution and activation towards nucleophilic substitution. A thorough understanding of these core electronic properties, validated through experimental and computational methods, is paramount for scientists aiming to rationally design and optimize molecules for applications in medicine and materials science.
References
-
Alagona, G., & Ghio, C. (1998). Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes. The Journal of Physical Chemistry A, 102(29), 5796-5805. [Link]
-
Stenutz, R. (n.d.). 1,3-difluorobenzene. Retrieved February 15, 2026, from [Link]
-
Vrbancich, J., & Ritchie, G. L. (1980). Molecular Quadrupole Moment, Molecular Magnetic Susceptibilities, and Molecular g Values in Benzene. Journal of the Chemical Society, Faraday Transactions 2, 76, 648-659. [Link]
-
Vega, L. F., Llovell, F., & Andreu, J. S. (2012). Phase behavior of ionic liquids - fluorinated compounds mixtures. Fluid Phase Equilibria, 317, 70-79. [Link]
-
Gonzalez, C. A. (1995). Quadrupole interactions in pure non-dipolar fluorinated or methylated benzenes and their binary mixtures. Journal of the Chemical Society, Faraday Transactions, 91(16), 2533-2537. [Link]
-
NIST Computational Chemistry Comparison and Benchmark Database. (2004). Experimental Quadrupoles. Retrieved February 15, 2026, from [Link]
-
Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved February 15, 2026, from [Link]
-
Zhang, M. H., & Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 997-1001. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Al-Masoudi, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(8), 1-13. [Link]
-
PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Experimental data for C6H4F2 (orthodifluorobenzene). Retrieved February 15, 2026, from [Link]
-
University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved February 15, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved February 15, 2026, from [Link]
-
Stenutz, R. (n.d.). Dipole moments. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved February 15, 2026, from [Link]
-
Mirzaei, M. R., et al. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. Asian Pacific Journal of Cancer Prevention, 20(5), 1457–1462. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Explained. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]
-
Murray, J. S., & Politzer, P. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions. Defense Technical Information Center. [Link]
-
McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning. [Link]
-
PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved February 15, 2026, from [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved February 15, 2026, from [Link]
-
Lu, T., & Chen, F. (2021). Efficient evaluation of electrostatic potential with computerized optimized code. Journal of Molecular Modeling, 27(1), 25. [Link]
-
PubChem. (n.d.). 2,5-Difluoroaniline. Retrieved February 15, 2026, from [Link]
-
Grove, B. H., et al. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(11), 1930-1934. [Link]
-
LibreTexts Chemistry. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331. [Link]
-
Hu, J., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chinese Chemical Letters, 34(8), 108153. [Link]
-
Stasyuk, O. A., et al. (2021). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecule. Molecules, 26(19), 5945. [Link]-Stasyuk-Frontera/3e950882e307779f7a6b2e31e67e3a35a513524b)
-
Home Sunshine Pharma. (n.d.). 2,5-Difluoroaniline CAS 367-30-6. Retrieved February 15, 2026, from [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. [Link]
-
Gadre, S. R., & Shirsat, R. N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3257. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 2,5-Difluorobenzoic acid price,buy 2,5-Difluorobenzoic acid - chemicalbook [chemicalbook.com]
- 4. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 5. 2,5-Difluoroaniline price,buy 2,5-Difluoroaniline - chemicalbook [chemicalbook.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. web.viu.ca [web.viu.ca]
- 9. 1,3-difluorobenzene [stenutz.eu]
- 10. Dipole moments [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quadrupole interactions in pure non-dipolar fluorinated or methylated benzenes and their binary mixtures - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 16. Efficient evaluation of electrostatic potential with computerized optimized code - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Lipophilicity Modulation in Fluorinated Non-Canonical Amino Acids: Mechanisms, Data, and Protocols
This guide synthesizes the physicochemical impact of fluorination on non-canonical amino acids (ncAAs), focusing on the non-intuitive divergence between aliphatic and aromatic fluorination.
Executive Summary
The introduction of fluorine into amino acid side chains is a high-impact strategy in medicinal chemistry and protein engineering.[1] It is often assumed that fluorination universally increases lipophilicity due to the hydrophobicity of the C-F bond. However, this is a simplification.
Key Technical Insight: Fluorination exhibits a bifurcated effect on lipophilicity:
-
Aromatic Fluorination (e.g., Phe, Trp): Consistently increases lipophilicity (
) and membrane permeability due to the reduction of -electron density and increased hydrophobic surface area. -
Aliphatic Fluorination (e.g., Leu, Pro): Can paradoxically decrease or have a neutral effect on lipophilicity depending on the substitution pattern (monofluoro vs. trifluoromethyl) and proximity to polar groups, a phenomenon driven by the strong C-F bond dipole interacting with water (polar hydrophobicity).
This guide details these mechanisms, provides comparative data, and outlines self-validating protocols for quantifying these shifts.
Mechanistic Foundations: The "Polar Hydrophobicity" Paradox
Electronic vs. Steric Effects
Fluorine is isosteres with oxygen electronically but closer to hydrogen sterically (van der Waals radius: H = 1.20 Å, F = 1.47 Å).[2] This unique position creates orthogonal properties:
-
C-F Bond Polarity: The C-F bond is the strongest single bond in organic chemistry with a high dipole moment. In aliphatic chains, this dipole can accept weak hydrogen bonds from water, creating a hydration shell that counteracts the hydrophobic bulk.
-
Surface Area: Perfluorination (e.g., trifluoromethyl groups) overwhelms the dipole effect with sheer hydrophobic volume, leading to a net increase in lipophilicity.
The Proline "Gauche Effect"
In fluorinated prolines (Flp), the electronegativity of fluorine dictates the ring pucker via the gauche effect.[3]
-
4(R)-Fluoroproline: Favors the
-exo pucker. -
4(S)-Fluoroproline: Favors the
-endo pucker. -
Lipophilicity Impact: Monofluorination of proline often lowers
slightly due to the polar C-F bond exposed to solvent. However, 4,4-difluoroproline restores or slightly increases lipophilicity by canceling out the dipole vectors.
Visualization of Mechanistic Pathways
Figure 1: Decision tree illustrating how the chemical environment (aromatic vs. aliphatic) and substitution level dictate the lipophilic outcome of fluorination.
Comparative Data Analysis
The following table summarizes the lipophilicity shifts (
| Amino Acid Scaffold | Fluorinated Analog | Structural Modification | Lipophilicity Trend vs WT | Key Driver |
| Phenylalanine (Phe) | 2-, 3-, or 4-Fluoro-Phe | Aromatic Monofluorination | Increase (+0.2 to +0.5 logP) | Hydrophobic surface area & |
| Phenylalanine (Phe) | Pentafluoro-Phe | Perfluorination | High Increase (> +1.0 logP) | "Fluorous" character; significant hydrophobicity. |
| Leucine (Leu) | 5,5,5-Trifluoro-Leu | Aliphatic -CF3 | Increase | Volume of -CF3 group mimics a larger hydrophobic core. |
| Leucine (Leu) | Monofluoro-Leu | Aliphatic -CH2F | Neutral / Slight Decrease | C-F dipole hydration counteracts volume increase. |
| Proline (Pro) | 4(R)-Fluoro-Pro | Ring Monofluorination | Decrease (-0.1 to -0.3 logP) | Polarity of C-F bond; induction of ring pucker. |
| Proline (Pro) | 4,4-Difluoro-Pro | Ring Gem-Difluorination | Neutral / Slight Increase | Vector cancellation of dipoles; steric bulk. |
| Valine (Val) | Trifluoro-Val (Tfv) | Increase | Steric bulk of -CF3 dominates. |
Critical Note: For aliphatic side chains, a "crossover point" exists. A single fluorine often lowers
due to polarity, while a trifluoromethyl () group almost always raises it due to volume.
Experimental Protocols
To accurately assess these properties, standard octanol-water shaking is often insufficient for ncAAs due to solubility limits and subtle variations. Two robust protocols are recommended.
Protocol A: RP-HPLC Hydrophobicity Index (High Throughput)
This method uses retention time on a C18 column as a proxy for lipophilicity. It is superior to shake-flask methods for amphipathic amino acids.
Reagents:
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Standards: A mixture of 5 canonical amino acids (Gly, Ala, Phe, Leu, Trp) to create a calibration curve.
Workflow:
-
Derivatization (Optional but Recommended): Fmoc-protect the ncAA to mimic the peptide bond environment and increase UV detectability. Free amino acids are zwitterionic and partition poorly on C18.
-
Column Equilibration: Equilibrate a C18 analytical column (e.g., Agilent Zorbax Eclipse, 3.5µm) at 25°C.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Data Calculation:
-
Calculate the Capacity Factor (
): (Where is retention time of the ncAA and is the dead time, usually determined by uracil injection). -
Self-Validation: Plot
of the standard amino acids against their literature values. The must be for the assay to be valid. -
Interpolate the ncAA
from this linear regression.
-
Protocol B: Solid-State 19F NMR Membrane Partitioning (The "Expert" Method)
Octanol is an isotropic solvent and does not mimic the anisotropic lipid bilayer. For drug development, the membrane partition coefficient (
Principle: Fluorine's chemical shift is highly sensitive to its environment.[2] In a lipid vesicle suspension, the fluorinated ncAA will exchange between the aqueous phase and the lipid phase.
Workflow:
-
Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) via extrusion (100 nm).
-
Sample Prep: Mix the fluorinated ncAA (approx 1-5 mM) with the LUV suspension.
-
NMR Acquisition: Acquire a 1D
NMR spectrum without spinning (static) or with Magic Angle Spinning (MAS). -
Analysis:
-
You will observe two distinct peaks (or a shifted average peak depending on exchange rate): one for
and one for . -
Integrate the peak areas (
and ).
-
-
Calculation:
(Where represents the volume of the respective phases).
Visualization of Experimental Workflow
Figure 2: Parallel workflows for assessing hydrophobicity. Protocol A is standard for QC; Protocol B is superior for biological relevance.
References
-
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Source: NIH / PMC URL:[Link]
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Source: Royal Society of Chemistry (PCCP) URL:[Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: NIH / PMC (Angewandte Chemie) URL:[Link]
-
Fluorine: A new element in protein design. Source: NIH / PMC URL:[Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. Source: Royal Society of Chemistry (Chem Comm) URL:[Link]
Sources
Strategic Incorporation of Fmoc-2,5-difluoro-L-homophenylalanine in Peptidomimetic Design
Executive Summary: The "Reach and Shield" Paradigm
In the optimization of peptide therapeutics, medicinal chemists often face a dichotomy between binding affinity (requiring deep pocket penetration) and metabolic stability (requiring steric or electronic protection). Fmoc-2,5-difluoro-L-homophenylalanine represents a high-precision tool designed to resolve this conflict.
This guide details the physicochemical rationale and synthetic protocols for deploying this non-canonical amino acid (ncAA).[1] By combining the extended side-chain reach of homophenylalanine (hPhe) with the metabolic blockade and electronic tuning of the 2,5-difluoro substitution, this residue serves as a dual-function pharmacophore modulator.
Physicochemical Rationale
To use this residue effectively, one must understand the synergistic contribution of its two structural modifications: the homologation and the fluorination.
The Homologation Effect (hPhe vs. Phe)
Natural Phenylalanine (Phe) is often too short to fully occupy deep hydrophobic sub-sites (e.g., the S1' pocket of certain metalloproteases).
-
Steric Reach: The insertion of a methylene group (
) extends the phenyl ring by approximately 1.54 Å. This allows the aromatic moiety to access "deep-pocket" hydrophobic clusters that are sterically unavailable to native Phe. -
Flexibility: The added rotatable bond increases the entropic cost of binding but allows for induced-fit adaptations that can maximize
stacking interactions with the target protein.
The Fluorine Effect (2,5-Difluoro Pattern)
Fluorine is not merely a "hydrophobic hydrogen mimic"; it is an electronic modulator.
-
Metabolic Blockade: The 2,5-substitution pattern effectively blocks the ortho and meta positions from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. While the para position remains open, the 2,5-pattern is often chosen when the para position is involved in critical H-bond or steric interactions where a fluorine atom would be disruptive.
-
Electronic Tuning:
-
Quadrupole Moment: The 2,5-difluoro pattern inverts the electrostatic potential of the aromatic ring compared to Phe. This promotes favorable edge-to-face interactions with electron-rich aromatic residues (like Trp or Tyr) in the receptor.
-
Lipophilicity: The addition of two fluorine atoms increases the LogP, facilitating membrane permeability.
-
Data Summary: Physicochemical Comparison
| Property | L-Phenylalanine (Phe) | L-Homophenylalanine (hPhe) | 2,5-Difluoro-L-hPhe |
| Side Chain Length | ~3.8 Å (to ring center) | ~5.3 Å (to ring center) | ~5.3 Å |
| Electronic Nature | Electron-rich ( | Electron-rich | Electron-deficient ( |
| Metabolic Stability | Low (prone to oxidation) | Moderate | High (blocked metabolic soft spots) |
| Lipophilicity (LogP) | Baseline | +0.5 vs Phe | +0.8 to +1.2 vs Phe |
| Primary Utility | Native interactions | Deep pocket reach | Reach + Metabolic Stability |
Decision Logic: When to Deploy
Use the following logic flow to determine if Fmoc-2,5-difluoro-L-homophenylalanine is the correct candidate for your lead optimization campaign.
Figure 1: Decision matrix for selecting 2,5-difluoro-L-homophenylalanine during Structure-Activity Relationship (SAR) studies.
Synthesis & Handling: Solid-Phase Peptide Synthesis (SPPS)[1][2]
Incorporating Fmoc-2,5-difluoro-L-homophenylalanine requires modified protocols due to two factors:
-
Steric Bulk: The extended side chain and fluorine atoms create a larger hydrodynamic radius, slowing down diffusion into the resin pores.
-
Electronic Deactivation: If the residue is at the N-terminus, the fluorine atoms inductively withdraw electron density from the
-amine, making the subsequent acylation step slower.
Reagents and Preparation
-
Solvent: DMF (N,N-dimethylformamide), Peptide synthesis grade.
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to faster kinetics.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.
Protocol: Step-by-Step Coupling
Step 1: Resin Preparation Ensure the resin (e.g., Rink Amide or Wang) is adequately swelled in DMF for at least 30 minutes. The swelling volume is critical for bulky residues; use 10-15 mL/g resin.
Step 2: Activation (Pre-activation is discouraged) Standard Protocol:
-
Dissolve 4.0 eq of Fmoc-2,5-difluoro-L-homophenylalanine in DMF (0.2 M concentration).
-
Add 3.9 eq of HATU.
-
Add 8.0 eq of DIPEA immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes. Fluorinated active esters are reactive and can undergo hydrolysis or rearrangement if left in solution too long.
-
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.[2]
-
Microwave assistance is highly recommended: 75°C for 5 minutes (25W power).
-
Alternative (Room Temp): Double couple. First coupling for 2 hours; drain; second coupling for 1 hour with fresh reagents.
Step 4: Monitoring Perform a Chloranil Test (more sensitive for secondary amines or difficult sequences) or a standard Kaiser test. If the test is slightly positive, do not proceed. Cap with acetic anhydride and accept the deletion sequence, or perform a third coupling with PyAOP.
Step 5: Fmoc Deprotection Use 20% Piperidine in DMF with 0.1 M HOBt.
-
Crucial Detail: The HOBt is added to prevent aspartimide formation, but here it also helps prevent racemization of the sensitive fluorinated residue during the basic deprotection step.
Experimental Workflow: Stability Assessment
Once synthesized, the peptidomimetic must be validated for metabolic stability.
Protocol: Chymotrypsin Stability Assay
This assay determines if the 2,5-difluoro-hPhe modification successfully blocks protease degradation compared to the wild-type Phe peptide.
-
Preparation: Dissolve peptide (1 mM) in TRIS-HCl buffer (50 mM, pH 7.8) containing 10 mM
. -
Enzyme Addition: Add
-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
at t=0, 15, 30, 60, 120, and 240 minutes. -
Quenching: Immediately add 50
of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).
-
Calculation: Plot % remaining peptide vs. time to calculate half-life (
).
Synthesis Workflow Diagram
The following diagram outlines the critical checkpoints in the SPPS cycle specific to this fluorinated analog.
Figure 2: SPPS cycle modifications for Fmoc-2,5-difluoro-L-homophenylalanine. Note the strict activation time and temperature control.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Smits, R., et al. (2008). Strategic Incorporation of Non-Natural Amino Acids in Peptide Drug Design. Journal of Medicinal Chemistry, 51(15), 4450-4465.
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][3][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link
- Qiu, W., et al. (2006). Convenient synthesis of Fmoc-amino acid fluorides for the solid-phase synthesis of peptides containing hindered amino acids. Tetrahedron Letters, 47(40), 7209-7212. (Protocol grounding for hindered couplings).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
The Strategic Deployment of 2,5-Difluoro Substitution to Modulate Receptor Binding: A Guide for Medicinal Chemists
An In-depth Technical Guide:
Abstract
In the landscape of modern drug discovery, the precise modulation of ligand-receptor interactions is paramount. Fluorine, with its unique stereoelectronic properties, has emerged as a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth exploration of the steric and electronic effects of 2,5-difluoro substitution on receptor binding. We will delve into the conformational consequences of this substitution pattern, its impact on intermolecular interactions, and provide a practical framework for its strategic application in ligand design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorine substitution to optimize ligand affinity, selectivity, and pharmacokinetic properties.
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a widespread strategy to enhance a multitude of properties, including metabolic stability, lipophilicity, and binding affinity. The C-F bond is highly polarized and stronger than a C-H bond, and fluorine's small van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å) allows it to act as a "super-hydrogen" in some contexts, while its high electronegativity (Pauling scale 3.98) introduces significant electronic perturbations.
The 2,5-difluoro substitution pattern on an aromatic ring presents a particularly interesting case study. The interplay of the two fluorine atoms creates a unique electronic and steric environment that can profoundly influence the molecule's conformation and its interactions with a target receptor. Understanding these effects is crucial for the rational design of potent and selective therapeutics.
The Multifaceted Impact of 2,5-Difluoro Substitution
The strategic placement of two fluorine atoms at the 2 and 5 positions of a phenyl ring, for instance, induces a combination of steric and electronic effects that are not merely additive.
Conformational Control and Pre-organization
One of the most significant consequences of 2,5-difluoro substitution is the control it exerts over the conformation of the molecule. The steric bulk of the fluorine atoms, although relatively small, can restrict the rotation of the substituted ring relative to the rest of the molecule. This can lead to a lower energetic penalty upon binding to the receptor, as the ligand is "pre-organized" in a bioactive conformation.
For example, in biaryl systems, the presence of 2,5-difluoro substitution can favor a non-planar conformation, which may be optimal for fitting into a specific receptor pocket. This conformational restriction can enhance binding affinity by reducing the entropic cost of binding.
Alteration of Intermolecular Interactions
The high electronegativity of fluorine in the 2,5-difluoro pattern significantly alters the electrostatic potential of the aromatic ring. This can have a profound impact on various non-covalent interactions that are critical for receptor binding:
-
Hydrogen Bonds and Halogen Bonds: While fluorine is a weak hydrogen bond acceptor, it can participate in favorable halogen bonds, where the electropositive σ-hole on the halogen interacts with a nucleophilic partner in the receptor. The 2,5-difluoro pattern can modulate the strength and directionality of these interactions.
-
π-π and Cation-π Interactions: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring. This can weaken traditional π-π stacking interactions but may enhance interactions with electron-rich aromatic residues or cation-π interactions with positively charged amino acids like lysine and arginine.
Lipophilicity and Membrane Permeability
Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The 2,5-difluoro pattern contributes to this effect, and the precise positioning of the fluorine atoms can be used to fine-tune the overall lipophilicity of the drug candidate.
Experimental Workflows for Assessing the Impact of 2,5-Difluoro Substitution
A robust experimental strategy is essential to quantify the effects of 2,5-difluoro substitution on receptor binding. The following workflow outlines key assays and considerations.
Caption: Experimental workflow for evaluating 2,5-difluoro substitution effects.
Step-by-Step Protocol: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound (with and without 2,5-difluoro substitution).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove any unbound radioligand. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Case Study: 2,5-Difluoro Substitution in a Kinase Inhibitor
Consider a hypothetical kinase inhibitor where a phenyl ring binds in a key hydrophobic pocket.
| Compound | Substitution | Ki (nM) | Fold Change |
| 1 | Unsubstituted | 100 | - |
| 2 | 2,5-Difluoro | 10 | 10x improvement |
The 10-fold improvement in binding affinity for compound 2 can be attributed to several factors:
-
Conformational Restriction: The 2,5-difluoro substitution may lock the phenyl ring in a more favorable conformation for binding, reducing the entropic penalty.
-
Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to more favorable interactions within the hydrophobic pocket.
-
Favorable Orthogonal Multipolar Interactions: The C-F bonds can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding site, a common feature in kinase inhibitors.
Caption: Impact of 2,5-difluoro substitution on ligand conformation and binding.
Conclusion and Future Perspectives
The 2,5-difluoro substitution pattern is a powerful and nuanced tool in the medicinal chemist's arsenal. Its ability to enforce a bioactive conformation, modulate intermolecular interactions, and fine-tune physicochemical properties makes it a valuable strategy for optimizing ligand-receptor binding. A thorough understanding of the underlying steric and electronic principles, coupled with a robust experimental evaluation, is critical for the successful application of this strategy. Future advancements in computational chemistry and structural biology will further illuminate the intricate interplay between 2,5-difluoro substitution and receptor recognition, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Fluorine in Medicinal Chemistry: A Review of the State of the Art. Journal of Medicinal Chemistry. [Link]
-
The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]
-
Conformational Effects of Fluorine in Small Molecules. Chemical Society Reviews. [Link]
-
Radioligand Binding Assays: A Practical Guide. Current Protocols in Pharmacology. [Link]
-
Isothermal Titration Calorimetry in Drug Discovery. Biophysical Reviews. [Link]
-
Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Nature Protocols. [Link]
Methodological & Application
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptides Incorporating Fmoc-2,5-difluoro-L-homophenylalanine
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties.[1] Among these, fluorinated amino acids have garnered significant attention for their ability to enhance metabolic stability, modulate conformation, and improve binding affinity.[2][3] The introduction of fluorine, the most electronegative element, into an amino acid side chain can induce favorable changes in lipophilicity and electrostatic interactions without a significant increase in steric bulk.[2] This application note provides a detailed, field-proven protocol for the incorporation of Fmoc-2,5-difluoro-L-homophenylalanine into synthetic peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). This unnatural amino acid, a homolog of difluorophenylalanine, introduces both fluorination and an extended hydrophobic side chain, offering unique possibilities for designing novel peptide therapeutics.
The core principle of Fmoc-SPPS is the stepwise, iterative addition of N-terminally protected amino acids to a growing peptide chain covalently attached to an insoluble resin support.[1] Each cycle involves two critical steps: the removal of the temporary Fmoc protecting group with a mild base, followed by the coupling of the next amino acid, which has its carboxyl group activated to facilitate amide bond formation.[4] While the methodology is robust, the incorporation of unnatural residues like Fmoc-2,5-difluoro-L-homophenylalanine presents unique challenges that necessitate protocol optimization.
Causality of Experimental Design: Addressing the Challenges of a Difluorinated Homophenylalanine
The successful incorporation of Fmoc-2,5-difluoro-L-homophenylalanine requires careful consideration of its unique chemical properties:
-
Electronic Deactivation: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the carboxylate upon activation. This can slow down the coupling reaction compared to standard proteinogenic amino acids.[3]
-
Steric Hindrance: While fluorine is small, the 2,5-disubstitution pattern, combined with the additional methylene group in the homophenylalanine side chain, can create steric hindrance, further impeding efficient coupling.[5]
To overcome these challenges, this protocol employs a high-reactivity uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is highly effective for sterically hindered and electron-deficient amino acids as it rapidly forms a highly reactive OAt-ester intermediate, driving the coupling reaction towards completion and minimizing the risk of racemization.[5][6] Furthermore, extended coupling times and a monitoring step are integrated to ensure the reaction proceeds to completion, a critical aspect for maintaining sequence fidelity.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the manual synthesis of a peptide containing a 2,5-difluoro-L-homophenylalanine (Hph(2,5-F₂)) residue on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| Rink Amide Resin (100-200 mesh) | Peptide Synthesis Grade | Merck/Novabiochem |
| Fmoc-2,5-difluoro-L-homophenylalanine | >98% Purity | Custom Synthesis |
| Standard Fmoc-protected amino acids | >98% Purity | ChemPep |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | ACS Grade | Sigma-Aldrich |
| HATU | >99% Purity | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% Purity | TCI America |
| Diethyl Ether | Anhydrous | VWR |
| Kaiser Test Kit | N/A | Sigma-Aldrich |
Workflow Diagram
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-2,5-difluoro-L-homophenylalanine.
Step 1: Resin Preparation and Swelling
-
Place the Rink Amide resin (0.1 mmol) in a fritted peptide synthesis vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL). This ensures complete removal of piperidine and the dibenzofulvene-piperidine adduct.[4]
Step 3: Coupling of Fmoc-2,5-difluoro-L-homophenylalanine
-
In a separate vial, dissolve Fmoc-2,5-difluoro-L-homophenylalanine (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), in DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex briefly. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is a crucial adaptation for this electron-deficient and sterically demanding amino acid.[1]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
Step 4: Monitoring Coupling Completion (Kaiser Test)
-
Take a small sample of resin beads (5-10 beads) and wash them thoroughly with ethanol.
-
Perform a Kaiser test according to the manufacturer's instructions.
-
Negative Result (yellow beads): The coupling is complete. Proceed to the next deprotection step.
-
Positive Result (blue beads): The coupling is incomplete. Repeat the coupling step (Step 3) with a freshly prepared activation solution for another 1-2 hours. Incomplete coupling is a primary cause of deletion sequences and must be rectified before proceeding.[8]
-
Step 5: Iterative Synthesis
Repeat the cycle of Fmoc deprotection (as in Step 2) and coupling (as in Step 3, using the appropriate standard Fmoc-amino acid) until the desired peptide sequence is assembled. For standard amino acids, a coupling time of 1 hour is typically sufficient. Always monitor crucial or difficult couplings with the Kaiser test.
Step 6: Final Cleavage and Deprotection
Cleavage Cocktail Preparation (Reagent B)
-
Trifluoroacetic acid (TFA): 8.8 mL (88%)
-
Phenol: 0.5 g (5%)
-
Water: 0.5 mL (5%)
-
Triisopropylsilane (TIS): 0.2 mL (2%)
-
Total Volume: ~10 mL
Causality: TIS is used as a scavenger to quench the highly reactive cationic species generated from the acid-labile side-chain protecting groups (e.g., t-butyl) and the resin linker, preventing them from modifying sensitive residues.[9][10] Water and phenol also act as scavengers.
Procedure:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]
-
Add the freshly prepared cleavage cocktail (10 mL) to the dry resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution containing the peptide into a cold 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
Step 7: Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL in a 50 mL centrifuge tube). A white precipitate of the crude peptide should form.
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step twice more to remove residual scavengers and TFA.
-
Dry the final peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion and Trustworthiness
This protocol provides a self-validating system for the successful incorporation of Fmoc-2,5-difluoro-L-homophenylalanine. The integration of a potent coupling reagent (HATU), extended reaction times, and mandatory coupling monitoring via the Kaiser test ensures high fidelity in the peptide assembly. The specified cleavage cocktail is robust for a wide range of sequences, ensuring efficient release and deprotection. By understanding the underlying chemical principles and adhering to this detailed methodology, researchers, scientists, and drug development professionals can confidently synthesize novel, fluorinated peptides to explore new frontiers in therapeutic design.
References
-
Salim, M., & Al-Sanea, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]
-
Young, J. D., & Merrifield, R. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Solid Phase Peptide Synthesis with Fluorinated Amino Acids. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Max Planck Institute of Colloids and Interfaces. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
LifeTein. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Pardieu, C., et al. (2022). A fluorine-thiol displacement reaction as a peptide stapling platform. Nature Communications. [Link]
-
Giralt, E., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed. [Link]
-
Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Peptide & Protein Modification Center. (n.d.). Peptide Cleavage from Resin Protocol. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Burger, K., et al. (2000). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]
-
Peptide & Protein Modification Center. (n.d.). Cleavage Cocktail Selection. [Link]
-
Jung, J. E., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. DL -Homophenylalanine 98 1012-05-1 [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. mdpi.org [mdpi.org]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols: A Technical Guide to the Incorporation of Fmoc-2,5-difluoro-L-homophenylalanine into Helical Peptides
Introduction: The Strategic Advantage of Fluorination in Helical Peptide Drug Development
The precise engineering of peptide secondary structure is a cornerstone of modern drug discovery. Helical peptides, in particular, are crucial pharmacophores for mediating protein-protein interactions. However, their therapeutic potential is often hampered by proteolytic instability and a propensity to adopt random coil conformations in aqueous solutions. The incorporation of non-canonical amino acids offers a powerful strategy to overcome these limitations.[1][2][3] This guide focuses on the application of Fmoc-2,5-difluoro-L-homophenylalanine, a synthetic amino acid, to enhance the stability and helicity of therapeutic peptides.
The introduction of fluorine atoms into amino acid side chains can have a profound impact on the physicochemical properties of a peptide.[4][5] The high electronegativity and hydrophobicity of fluorine can lead to increased metabolic stability and enhanced binding affinities.[1][4] Specifically, the difluorination of the phenyl ring in homophenylalanine is hypothesized to promote helical conformations through favorable intramolecular interactions and by increasing the hydrophobic moment of the peptide. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the successful incorporation of Fmoc-2,5-difluoro-L-homophenylalanine into helical peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Understanding the Core Principles: Why 2,5-difluoro-L-homophenylalanine?
The choice of 2,5-difluoro-L-homophenylalanine is predicated on several key principles of peptide chemistry and design:
-
Enhanced Hydrophobicity: Fluorination significantly increases the hydrophobicity of the amino acid side chain, which can contribute to the stabilization of the hydrophobic core of a folded peptide.[1]
-
Helical Propensity: While some fluorinated amino acids can decrease helix propensity, the strategic placement of fluorine atoms on the aromatic ring of homophenylalanine can favor helical structures.[4][6] The electron-withdrawing nature of fluorine can influence the dihedral angles of the peptide backbone, promoting a helical conformation.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the amino acid less susceptible to enzymatic degradation and thereby increasing the in vivo half-life of the peptide.[1]
-
¹⁹F NMR Probe: The presence of the ¹⁹F nucleus provides a sensitive and background-free spectroscopic handle for structural and interaction studies using ¹⁹F NMR.[7][8][9][10]
Materials and Reagents
For the successful synthesis and analysis of peptides incorporating Fmoc-2,5-difluoro-L-homophenylalanine, the following high-purity materials and reagents are essential:
| Category | Item | Recommended Grade/Supplier |
| Resin | Rink Amide AM resin (100-200 mesh, ~0.6 mmol/g) | High-purity, suitable for SPPS |
| Amino Acids | Fmoc-protected canonical amino acids | SPPS grade |
| Fmoc-2,5-difluoro-L-homophenylalanine | ≥98% purity | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥99% purity |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥99% purity | |
| HOBt (Hydroxybenzotriazole) | Anhydrous, ≥99% purity | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Anhydrous, ≥99% | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Anhydrous, ACS grade | |
| Diethyl ether | Anhydrous, ACS grade | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade, ≥99% |
| Triisopropylsilane (TIS) | Reagent grade, ≥98% | |
| Deionized water | 18.2 MΩ·cm | |
| Analytical Reagents | Acetonitrile (ACN) | HPLC grade |
| Formic acid | LC-MS grade |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a model helical peptide containing 2,5-difluoro-L-homophenylalanine.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis will be performed using a manual or automated peptide synthesizer following standard Fmoc/tBu chemistry.[][12][13][14]
Workflow for Fmoc-SPPS of a Peptide Containing 2,5-difluoro-L-homophenylalanine
Caption: Automated and manual SPPS workflow.
Detailed Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.[15]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
Standard Amino Acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Fmoc-2,5-difluoro-L-homophenylalanine Coupling: Due to potential steric hindrance from the difluorinated phenyl ring, a more potent coupling reagent and extended coupling time are recommended. Pre-activate a 4-fold molar excess of Fmoc-2,5-difluoro-L-homophenylalanine with HATU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Part 2: Peptide Purification and Characterization
Purification Workflow
Caption: Peptide purification and analysis workflow.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).
-
Purity Analysis: Determine the purity of the peptide by analytical RP-HPLC.
-
Part 3: Structural Analysis of Helical Content
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[16][17] An α-helical structure will exhibit a characteristic CD spectrum with minima at approximately 208 nm and 222 nm and a maximum around 195 nm.[17]
Protocol:
-
Prepare a 0.1 mg/mL solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record the CD spectrum from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.[16]
-
Calculate the mean residue ellipticity (MRE) using the following equation: MRE (deg cm² dmol⁻¹) = (Observed Ellipticity (mdeg)) / (10 * c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Estimate the percentage of helicity. While several models exist, a common approximation for the helical content can be derived from the MRE at 222 nm.[18][19][20]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The inclusion of 2,5-difluoro-L-homophenylalanine provides a unique opportunity to use ¹⁹F NMR to probe the local environment and conformational dynamics of the peptide.[7][8][10] A single, sharp resonance in the ¹⁹F NMR spectrum is indicative of a well-defined conformation.
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90:10 with a suitable buffer).
-
Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
The chemical shift of the fluorine signals can provide information about the solvent exposure of the fluorinated side chain.
Expected Results and Data Interpretation
The successful incorporation of 2,5-difluoro-L-homophenylalanine is expected to yield a peptide with enhanced helical stability compared to its non-fluorinated counterpart.
| Analytical Technique | Expected Outcome for a Stable Helical Peptide |
| ESI-MS | A major peak corresponding to the calculated molecular weight of the peptide. |
| Analytical RP-HPLC | A single, sharp peak indicating >95% purity. |
| Circular Dichroism | A spectrum with distinct minima at ~208 nm and ~222 nm. |
| ¹⁹F NMR | A well-resolved spectrum, potentially with a single resonance for the two fluorine atoms, suggesting a single dominant conformation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling of Fmoc-2,5-difluoro-L-homophenylalanine | Steric hindrance, inefficient coupling reagent. | Use HATU as the coupling reagent, extend the coupling time to 4-6 hours, and perform a double coupling. |
| Low Peptide Yield | Incomplete deprotection or coupling at various steps. | Ensure fresh, high-quality reagents. Optimize coupling and deprotection times. |
| Broad Peaks in HPLC | Peptide aggregation. | Modify the HPLC gradient, add organic modifiers, or perform purification at a lower pH. |
| Low Helicity in CD | Peptide sequence not conducive to helix formation, aggregation. | Re-evaluate the peptide design. Perform CD analysis at different concentrations and temperatures. |
Conclusion
The incorporation of Fmoc-2,5-difluoro-L-homophenylalanine represents a promising strategy for the development of stabilized helical peptides with enhanced therapeutic potential. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and characterization of these novel peptides. While the introduction of this non-canonical amino acid may require optimization of standard SPPS protocols, the potential benefits in terms of increased stability and helicity make it a valuable tool for researchers, scientists, and drug development professionals.
References
- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B.
- CD-Based Peptide Secondary Structure Analysis. Creative Proteomics.
- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PMC.
- Estimation of peptide helicity from circular dichroism using the ensemble model. RUL.
- Marsh Lab - Fluorinated Peptides. Google Sites.
- Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
- ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. PMC.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Solid state ¹⁹F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. PubMed.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Targeted ¹⁹F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect.
- Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications.
- Helix propensity of highly fluorinated amino acids. PubMed.
- Fmoc Amino Acids. BOC Sciences.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids. Benchchem.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
Sources
- 1. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Helix propensity of highly fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Fmoc-2,5-difluoro-L-homophenylalanine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Fmoc-2,5-difluoro-L-homophenylalanine in solid-phase peptide synthesis (SPPS). The unique electronic properties imparted by the difluorinated phenyl ring can present challenges, including an increased susceptibility to racemization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of this valuable non-canonical amino acid throughout your synthesis.
Understanding the Challenge: The Mechanism of Racemization
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical side reaction in peptide synthesis. For an incoming Fmoc-amino acid, this primarily occurs during the carboxyl group activation step required for amide bond formation. The process is significantly influenced by the choice of coupling reagents, the base used, temperature, and activation time.[1][2]
There are two primary mechanisms by which racemization can occur:
-
Oxazolone Formation: This is the most predominant pathway for racemization during the coupling step.[2] Activation of the carboxylic acid of the Fmoc-amino acid can lead to the formation of a planar oxazolone intermediate. This intermediate can then be attacked by the incoming amine from either side, leading to a loss of stereochemical purity.
-
Direct Enolization: A strong base can directly abstract the alpha-proton of the amino acid, forming a planar enolate intermediate which is then reprotonated to a mixture of enantiomers.[2]
The electron-withdrawing nature of the fluorine atoms on the phenyl ring of Fmoc-2,5-difluoro-L-homophenylalanine can exacerbate the tendency for racemization by increasing the acidity of the alpha-proton.
Troubleshooting Guide: Minimizing Racemization of Fmoc-2,5-difluoro-L-homophenylalanine
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant racemization of my 2,5-difluoro-L-homophenylalanine residue. What are the most likely causes?
A1: Significant racemization of this amino acid analog is likely due to one or a combination of the following factors during the coupling step:
-
Choice of Coupling Reagent and Additives: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause higher rates of racemization.[1] Similarly, some uronium/aminium-based reagents like HBTU and HATU can also promote racemization, especially in the presence of a strong, non-sterically hindered base.[1]
-
Type and Concentration of Base: The base used to neutralize the protonated amine on the resin and to facilitate the coupling reaction plays a crucial role. Strong bases such as diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[1][3]
-
Prolonged Pre-activation Time: Allowing the Fmoc-amino acid to remain in the activated state for an extended period before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[1]
-
Elevated Temperature: Higher coupling temperatures accelerate most reactions, including the rate of racemization.[1][4] While elevated temperatures can be beneficial for difficult couplings, they must be used judiciously with racemization-prone residues.[4][5]
Q2: Which coupling reagents and additives are recommended to minimize racemization?
A2: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[1][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][6]
| Coupling Reagent | Recommended Additive(s) | Rationale |
| Diisopropylcarbodiimide (DIC) | 1-hydroxybenzotriazole (HOBt) | HOBt was a widely used and effective racemization suppressor.[8] |
| Diisopropylcarbodiimide (DIC) | Ethyl cyanohydroxyiminoacetate (Oxyma) | Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt, demonstrating low racemization rates.[1][6][8] |
| Uronium/Aminium Reagents (e.g., HBTU, HATU) | These reagents often already contain a HOBt or HOAt moiety. | When using these, the focus should be on the choice of base to minimize racemization. |
Q3: What is the optimal base to use for the coupling step to avoid racemization?
A3: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[1][3]
-
Recommended:
-
Use with Caution:
Q4: Can the Fmoc deprotection step also contribute to racemization?
A4: While the primary cause of racemization for the incoming amino acid is during the coupling step, harsh or prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can lead to the epimerization of the C-terminal amino acid of the resin-bound peptide.[1] For sensitive amino acids, it is advisable to keep the deprotection times to the minimum required for complete Fmoc removal.
Experimental Protocol: Minimized Racemization Coupling of Fmoc-2,5-difluoro-L-homophenylalanine
This protocol is designed to minimize the racemization of Fmoc-2,5-difluoro-L-homophenylalanine during the coupling step in solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-2,5-difluoro-L-homophenylalanine (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)[1]
-
2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimize Pre-activation):
-
In a separate vessel, dissolve Fmoc-2,5-difluoro-L-homophenylalanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Visualization of Key Processes
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Caption: Optimized coupling workflow to minimize racemization.
Frequently Asked Questions (FAQs)
Q: Are there any amino acids that are particularly prone to racemization?
A: Yes, besides structurally unique amino acids like 2,5-difluoro-L-homophenylalanine, certain natural amino acids are more susceptible to racemization. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization under standard SPPS conditions.[10][11][12] Serine (Ser) can also be problematic.[11][12]
Q: How can I quantify the extent of racemization in my final peptide?
A: The most common method for quantifying racemization is to hydrolyze the peptide back to its constituent amino acids and then analyze the resulting mixture using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column. This allows for the separation and quantification of the D- and L-enantiomers of each amino acid.
Q: Does microwave-assisted peptide synthesis increase the risk of racemization?
A: Microwave energy accelerates both the deprotection and coupling steps in SPPS.[9] While this can be highly beneficial for synthesis efficiency, the associated increase in temperature can also enhance the rate of racemization, especially for sensitive residues like Cysteine and Histidine.[4][9] It is possible to mitigate this by using lower microwave power and temperatures or by performing the coupling for sensitive residues under conventional heating conditions.[9]
Q: Are there alternatives to piperidine for Fmoc deprotection that might reduce racemization?
A: While 20% piperidine in DMF is the standard, alternatives have been explored to minimize base-catalyzed side reactions. Piperazine has been investigated as a substitute for piperidine and may reduce side reactions like aspartimide formation.[9][13] For C-terminal cysteine residues, which are prone to racemization during deprotection, 50% morpholine in DMF has been shown to cause less racemization than piperidine.[14]
References
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved February 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved February 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 16, 2026, from [Link]
-
Al Musaimi, O., Al-Harthi, S., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Ma, L., Li, J., Hua, Y., Liu, T., Yang, D., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved February 16, 2026, from [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. [Link]
-
Miranda, M. T. M., & Loffredo, O. M. (2010). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the Brazilian Chemical Society, 21(9), 1644–1649. [Link]
-
Yoshiya, T., Leggio, C., & Nishiyama, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 614–621. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved February 16, 2026, from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17–27). Humana Press. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 16, 2026, from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 14258–14278. [Link]
-
Hachmann, J., & Lebl, M. (2006). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 67(3), 101–113. [Link]
-
tdpnpj.wiki. (n.d.). peptide racemization racemization in peptide synthesis. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved February 16, 2026, from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved February 16, 2026, from [Link]
-
Elsawy, M. A., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302–311. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csbio.com [csbio.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. renyi.hu [renyi.hu]
Technical Support Center: Fmoc-2,5-difluoro-L-homophenylalanine in SPPS
Executive Summary & Chemical Diagnosis
The Challenge: Fmoc-2,5-difluoro-L-homophenylalanine (Fmoc-2,5-F2-hPhe-OH) presents a "perfect storm" of solubility challenges in Solid-Phase Peptide Synthesis (SPPS). It combines two distinct physicochemical hurdles:[1]
-
Homologation (hPhe): The additional methylene group (
) increases lipophilicity and rotational freedom compared to Phenylalanine, slowing down reaction kinetics due to entropic penalties. -
Fluorination (2,5-F2): The fluorine atoms at the 2 and 5 positions drastically increase hydrophobicity (the "Fluorous Effect") and induce strong electrostatic quadrupole interactions. This leads to rapid on-resin aggregation via
- stacking, often resulting in deletion sequences or incomplete coupling.
The Solution:
Standard SPPS protocols (0.1 M in DMF) will likely fail. Successful incorporation requires a Solvent Engineering approach—shifting from pure DMF to polar aprotic mixtures (NMP/DMSO)—and the use of Chaotropic Disruptors to prevent the formation of
Pre-Coupling: Solubilization Protocols
Before the amino acid reaches the resin, it must be fully dissolved. Fluorinated homophenylalanines often appear soluble initially but precipitate as gels upon standing or chilling.
The "Visual Clarity" Decision Tree
Do not rely on automated synthesizers to detect precipitation. Perform this manual check for the stock solution.
Figure 1: Solubility Decision Tree. Note that DMSO is a powerful solvent but can accelerate Fmoc removal if basic impurities are present; use fresh, high-grade DMSO.
Recommended Solvent Systems
| Solvent System | Suitability | Notes |
| Pure DMF | Poor | Likely to cause gelation at >0.05 M. Avoid for this specific analog. |
| NMP (N-Methyl-2-pyrrolidone) | Good | Preferred standard solvent. Higher polarity than DMF breaks hydrophobic clusters. |
| DMF/DMSO (80:20) | Excellent | Best for stubborn fluorinated residues. Ensure DMSO is anhydrous to prevent ester hydrolysis. |
| "Magic Mixture" | Rescue Only | DCM/DMF/NMP (1:1:1). Use only if the residue is part of a known "difficult sequence" prone to aggregation. |
On-Resin Coupling Strategy
Once dissolved, the challenge shifts to Aggregation . The 2,5-difluoro substitution pattern promotes "stacking" of the peptide chains on the resin, making the N-terminus inaccessible.
Mechanism of Failure: The Fluorine Zipper
Fluorine is not just hydrophobic; it is electrostatically active. In the 2,5-difluoro motif, the electron-poor ring centers attract electron-rich amides from neighboring chains, creating a "steric zipper" that shuts down chemistry.
Figure 2: Mechanism of Aggregation. The fluorinated rings facilitate inter-chain stacking, leading to resin shrinkage and coupling failure. Chaotropic salts disrupt this network.
The "Chaotropic Shotgun" Protocol
If you observe difficult coupling (verified by Kaiser test or micro-cleavage), utilize Chaotropic Salts . These salts disrupt the hydrogen bonding network and solvate the hydrophobic resin-bound peptide.
Protocol:
-
Preparation: Prepare a 0.1 M solution of LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the coupling solvent (NMP or DMF).
-
Wash: Before coupling the Fmoc-2,5-F2-hPhe-OH, wash the resin 3x with the salt solution.
-
Coupling: Dissolve the amino acid and coupling reagents in the salt solution (e.g., 0.1 M Fmoc-AA in 0.1 M LiCl/NMP).
-
Execution: Proceed with standard coupling.
Frequently Asked Questions (Technical Support)
Q1: Can I use HATU for coupling Fmoc-2,5-difluoro-L-homophenylalanine? A: Yes, but with caution. HATU is highly efficient but can cause racemization (epimerization) if the activation time is too long, especially with the extra flexibility of the homophenylalanine backbone.
-
Recommendation: Use DIC/Oxyma Pure (1:1 eq) for the first attempt (2 hours). If double coupling is needed, switch to HATU/DIEA for the second pass (45 mins max).
Q2: The solution turned into a gel inside the synthesizer vial. Can I save it? A: Generally, no. Once gelled, the concentration gradient is ruined. However, for expensive reagents, you can try adding HFIP (Hexafluoroisopropanol) or DMSO and sonicating. If it clarifies, use it immediately for a manual coupling. Do not put it back on the robot.
Q3: My LCMS shows a mass of +14 Da or +28 Da. Is this related to the solvent? A: This is likely methylation (+14) or formylation (+28).
-
Cause: If you used DMF that has degraded into dimethylamine, or if you used strong base (DIEA) with DCM for too long.
-
Fix: Use fresh NMP (distilled or high-grade). Avoid DCM in the coupling step for this specific residue.
Q4: Why "homo" phenylalanine? Why not just fluorinated phenylalanine? A: The "homo" derivative adds a methylene spacer. This is often done to increase the metabolic stability of the peptide (protease resistance) or to allow the aromatic ring to reach a binding pocket that a standard Phe cannot reach. However, this extra flexibility increases the "entropic cost" of coupling, making the reaction slower than standard Phe.
References & Grounding
-
Chemical Properties of Fluorinated Amino Acids:
-
Solubility & Aggregation in SPPS:
-
Tickler, A. K., & Wade, J. D. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry. Discusses "difficult sequences" and the use of LiCl/KSCN.
-
-
Chaotropic Salts Protocol:
-
Sigma-Aldrich / Merck. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide detailing the use of KSCN and solvent mixtures.
-
-
Fmoc-hPhe-OH Data:
-
Novabiochem (Merck). "Fmoc-hPhe-OH Product Specifications." Confirms solubility baselines for non-fluorinated homophenylalanine.
-
-
Solvent Engineering (DMF vs DMSO):
-
Rodríguez-Rodríguez, et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Molecules (2021).[3] While materials-focused, this paper provides definitive data on the donor number and solvation power of DMF/DMSO mixtures for heavy/hydrophobic lattices, applicable to peptide aggregates.
-
Sources
Technical Support Center: Minimizing Aggaporation During Synthesis of Fluorinated Peptides
Welcome to the Technical Support Center for fluorinated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, a common yet significant hurdle in synthesizing these unique molecules. The introduction of fluorine can dramatically alter a peptide's properties, often leading to aggregation and complicating synthesis.[1][2] This resource provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to help you navigate these challenges and achieve successful synthesis outcomes.
Understanding the Challenge: Why Do Fluorinated Peptides Aggregate?
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a phenomenon where growing peptide chains self-associate on the resin support.[3] This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[3] Such aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and difficult purification of the final product.[3]
The incorporation of fluorine-containing amino acids can exacerbate this issue. Fluorine is highly electronegative and can significantly increase the hydrophobicity of an amino acid side chain.[2] This "superhydrophobic" effect can drive the peptide chains to associate with each other to minimize their interaction with the more polar synthesis solvent.[2] Furthermore, the unique electronic properties of fluorine can influence peptide backbone conformation, potentially predisposing certain sequences to aggregate.[4][5]
Visualizing the Problem: Ideal vs. Aggregated Synthesis
To better understand the physical manifestation of this issue, consider the following diagrams:
Caption: Ideal vs. Aggregated States in SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of on-resin aggregation during my fluorinated peptide synthesis?
A1: Several key indicators can signal that aggregation is occurring on the resin:
-
Poor Resin Swelling: The resin bed may appear shrunken or clumped, indicating that the peptide chains are collapsing and preventing the resin from swelling properly in the synthesis solvent.[6]
-
Slow or Incomplete Fmoc Deprotection: You may observe a broadening or tailing of the piperidine deprotection peak during UV monitoring, which suggests that the Fmoc groups are not being efficiently removed due to steric hindrance from aggregated peptide chains.
-
Positive or Weakly Positive Kaiser or Ninhydrin Tests: After a coupling step, a positive colorimetric test indicates the presence of unreacted free amines, a direct consequence of the activated amino acid being unable to reach the N-terminus of the growing peptide chain.
-
Decreased Yield and Purity: The most definitive sign is a low yield of the desired peptide after cleavage and purification, often accompanied by a complex mixture of deletion and truncated sequences in the crude product.
Q2: Can the position of the fluorinated amino acid in the peptide sequence influence aggregation?
A2: Absolutely. The position and clustering of hydrophobic residues, including fluorinated ones, are critical factors.[2] Stretches of consecutive hydrophobic amino acids are more prone to aggregation. Placing a highly hydrophobic fluorinated amino acid within a sequence of other nonpolar residues can create a "hydrophobic patch" that acts as a nucleation point for aggregation. Strategic placement of polar or charged amino acids flanking the fluorinated residue can help to mitigate this effect by improving solvation of the peptide chain.
Q3: Are there specific solvents or solvent mixtures that are more effective for synthesizing fluorinated peptides?
A3: Yes, the choice of solvent is crucial for maintaining peptide solvation and minimizing aggregation. While N,N-dimethylformamide (DMF) is a common solvent in SPPS, it may not be optimal for highly hydrophobic or aggregation-prone sequences.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and can be more effective at solvating growing peptide chains.[7]
-
Dimethyl Sulfoxide (DMSO): Adding DMSO (up to 25%) to DMF or NMP can significantly enhance the solvation of aggregated peptides.[7] However, be cautious when using DMSO with peptides containing methionine or unprotected cysteine, as it can cause oxidation.[8]
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate has been reported to be effective for difficult couplings.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to disrupt secondary structures and can be used as additives or in washing steps to break up aggregates.[1][7][8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of fluorinated peptides.
Problem 1: Incomplete Coupling Reactions
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Incomplete Coupling.
Detailed Explanations and Protocols:
-
Increase Coupling Time and Double Couple: The simplest first step is to extend the reaction time and/or perform a second coupling with fresh reagents.
-
Stronger Coupling Reagents: If standard carbodiimide-based coupling fails, switch to a more potent phosphonium or aminium-based reagent like HATU, HBTU, or PyBOP.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling to an aggregated N-terminus.[6] Microwave-assisted SPPS is particularly effective in this regard.[9]
-
Chaotropic Salts: These salts disrupt the hydrogen-bonding network that holds aggregated peptides together.[6][9]
-
Protocol: Prepare a 0.4 M solution of LiCl or KSCN in DMF.[10] Use this solution for resin washing steps prior to coupling, and it can also be added to the coupling reaction mixture itself.
-
-
Solvent Modification: As discussed in the FAQs, altering the solvent can significantly improve solvation.
Problem 2: Difficult Fmoc Deprotection
Symptoms:
-
Broad or tailing deprotection peaks in UV monitoring.
-
Incomplete deprotection leading to truncated sequences.
Troubleshooting Strategies:
-
Switch to DBU: For stubborn Fmoc removal, adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution can increase the basicity and efficiency of the reaction.[6]
-
Extended Deprotection Time: Increase the duration of the deprotection step to allow the piperidine to fully access and remove the Fmoc group.
-
In Situ Neutralization (for Boc/Bzl Chemistry): This technique minimizes the time the deprotected amine is in its neutral, aggregation-prone state by combining the neutralization and coupling steps.[11]
Advanced Strategies for "Difficult" Fluorinated Peptides
For sequences that are inherently prone to aggregation, proactive measures should be taken from the outset of the synthesis.
1. Backbone Protection with "Structure-Breaking" Dipeptides
The most effective way to prevent aggregation is to disrupt the hydrogen bonding capacity of the peptide backbone. This can be achieved by incorporating specialized dipeptides that introduce a "kink" in the peptide chain.
-
Pseudoproline Dipeptides: These are formed from Ser, Thr, or Cys residues and are excellent at disrupting β-sheet formation.[6][12] The native amino acid is regenerated during the final TFA cleavage.
-
When to Use: Incorporate a pseudoproline dipeptide approximately every 6-7 residues in the sequence, particularly in regions predicted to be aggregation-prone.[6]
-
-
Dimethoxybenzyl (Dmb) and Hydroxy-4-methoxybenzyl (Hmb) Dipeptides: These are used for Gly-containing sequences and work on a similar principle to pseudoprolines.[6]
| Strategy | Target Residue(s) | Key Advantage | Considerations |
| Pseudoproline Dipeptides | Ser, Thr, Cys | Highly effective at disrupting β-sheet formation.[12] | Introduced as a dipeptide unit. |
| Dmb/Hmb Dipeptides | Gly | Prevents aggregation in Gly-rich sequences. | Can also prevent aspartimide formation.[6] |
2. Resin Selection and Loading
-
Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[6][13]
-
PEG-based Resins: Resins like TentaGel or NovaSyn® TG have polyethylene glycol (PEG) linkers that can improve the solvation of the growing peptide chain.[6]
3. The "ArgTag" Strategy
A novel approach involves the temporary attachment of a hexa-arginine tag to the C-terminus of the peptide.[14] This highly charged tag helps to keep the growing peptide chain solvated and prevents aggregation. The tag is then enzymatically removed after synthesis.[14]
Summary of Key Recommendations
| Problem | Recommended Action(s) | Scientific Rationale |
| General Aggregation | Use NMP or add DMSO to the solvent.[6][7] | Improves solvation of the peptide-resin complex. |
| Incorporate pseudoproline or Dmb/Hmb dipeptides.[6] | Disrupts the hydrogen-bonding network responsible for β-sheet formation. | |
| Use a low-substitution or PEG-based resin.[6][13] | Increases the distance between peptide chains, reducing inter-chain interactions. | |
| Incomplete Coupling | Use stronger coupling reagents (HATU, HBTU). | More reactive reagents can overcome the steric hindrance of an aggregated N-terminus. |
| Increase reaction temperature (microwave).[9] | Provides energy to disrupt secondary structures and facilitate coupling. | |
| Add chaotropic salts (LiCl, KSCN).[6][9] | Disrupts the non-covalent interactions that cause aggregation. | |
| Difficult Deprotection | Add DBU to the piperidine solution.[6] | Increases the basicity and efficiency of Fmoc removal. |
| Extend deprotection time. | Allows more time for the deprotection reagent to access the Fmoc group. |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Introduction to Peptide Synthesis. Current Protocols in Protein Science, 2012.
- Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 1993.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2020.
- Fluorinated peptide biom
-
Impact of fluorine depends on its immediate packing environment.... ResearchGate. [Link]
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 2017.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
“Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. ResearchGate. [Link]
- Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 2022.
- Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. Journal of Biological Engineering, 2017.
-
Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTEC. [Link]
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 2018.
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
-
Taming Aggregation. American Peptide Society. [Link]
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 2012.
- Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 2023.
-
Schematic presentation of the aggregation behaviour of fluorinated.... ResearchGate. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag. [Link]
- Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Preparation Laboratory Protocol. Molecular & Cellular Proteomics, 2019.
-
Peptide Synthesis Solvents. Biosolve Shop. [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]
-
Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies. [Link]
-
Solvents and reagents for peptide synthesis. Scharlab. [Link]
-
Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taming Aggregation - Research [americanpeptidesociety.org]
troubleshooting incomplete Fmoc removal for bulky amino acids
Topic: Troubleshooting Incomplete Fmoc Removal for Bulky Amino Acids
Status: Active Ticket ID: SPPS-FMOC-BULK-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Incomplete Fmoc removal is a silent killer in Solid-Phase Peptide Synthesis (SPPS). While standard protocols (20% Piperidine/DMF) work for 90% of sequences, they frequently fail when encountering sterically hindered residues such as
This failure stems from steric clash preventing the base from abstracting the acidic proton at the fluorenyl 9-position. The result is not just low yield, but the formation of "deletion sequences" (des-Fmoc peptides) that are often impossible to purify from the target peptide.[1]
This guide provides a self-validating troubleshooting framework to diagnose, remediate, and prevent this issue.
Part 1: Diagnostic Framework
Q: How do I distinguish between incomplete deprotection and incomplete coupling?
A: You must perform a qualitative colorimetric test immediately after the deprotection step, before adding the next amino acid.
| Test Method | Target | Result (Deprotection Complete) | Result (Incomplete) | Best For |
| Kaiser Test | Primary Amines | Deep Blue (Solution & Beads) | Yellow / Colorless | Standard AAs (Lys, Ala, Gly) |
| Chloranil Test | Secondary Amines | Dark Blue/Green | Colorless / Pale Yellow | Proline, N-methyl AAs |
| UV-Vis Monitoring | DBF-Adduct | High Absorbance (301 nm) | Low Absorbance | Automated Synthesizers |
The Logic Flow: If the Kaiser test is yellow after deprotection, the Fmoc group is still attached.[2] You must not proceed to coupling.
Figure 1: Diagnostic decision tree for validating Fmoc removal efficiency.
Part 2: The Mechanism of Failure
Q: Why does 20% Piperidine fail with bulky residues?
A: Fmoc removal is a base-catalyzed
-
Steric Shielding: Bulky side chains (like the gem-dimethyl group of Aib) act as a physical shield, increasing the activation energy required for the base to approach the proton.
-
Aggregation: Hydrophobic bulky residues often induce
-sheet formation (aggregation), collapsing the resin matrix and excluding solvent/reagents.[4][5]
The Solution Logic: To overcome this, we must increase the basicity (thermodynamics) and reduce steric bulk of the base (kinetics), or add thermal energy .
Figure 2: Mechanism of Fmoc removal showing the critical proton abstraction step hindered by steric bulk.
Part 3: Chemical Optimization (The "Nuclear" Options)
Q: What reagents should I use when Piperidine fails?
A: You must switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
-
Why DBU? It is a stronger base than piperidine, allowing it to abstract protons even in sterically crowded environments.
-
The Risk: DBU promotes Aspartimide formation (a side reaction leading to
isomerization) if Asp/Asn are present.[6] -
The Requirement: DBU does not scavenge the released dibenzofulvene (DBF).[3] You must include a small amount of piperidine or piperazine to act as a scavenger, otherwise, the DBF will re-attach to the peptide.
Recommended Deprotection Cocktails
| Cocktail Name | Composition | Application | Risk Level |
| Standard | 20% Piperidine in DMF | General Synthesis | Low |
| The Bulky Buster | 2% DBU + 2% Piperidine in DMF | Aib, N-Me-AAs, Tetrasubstituted carbons | Medium |
| The Aggregation Breaker | 20% Piperidine in NMP + 0.1M HOBt | Hydrophobic/Aggregating sequences | Low |
| Asp-Safe Strong | 2% DBU + 5% Piperazine + 0.1M HOBt | Bulky residues and Asp present | Medium |
Part 4: Validated Protocol for Bulky Residues
Scenario: You are deprotecting Fmoc-Aib-Aib-Resin or a similar sterically hindered sequence.
Step-by-Step Methodology
-
Swelling: Ensure resin is swollen in DMF (or NMP for aggregation-prone sequences) for at least 20 minutes.
-
Reagent Preparation:
-
Prepare Solution A : 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.
-
Note: Prepare fresh. DBU absorbs CO2 rapidly.
-
-
Cycle 1 (Short):
-
Add Solution A to resin (10 mL per gram resin).
-
Microwave: Ramp to 75°C over 2 mins, hold for 2 mins.
-
Room Temp Alternative: Shake vigorously for 5 mins.
-
Drain.[1]
-
-
Cycle 2 (Long):
-
Add fresh Solution A.
-
Microwave: Hold at 75°C for 5–10 mins.
-
Room Temp Alternative: Shake for 15–20 mins.
-
Drain.[1]
-
-
Washing (Critical):
-
Wash 5x with DMF.
-
Reason: DBU is difficult to wash out; residual DBU will racemize the next incoming amino acid during coupling.
-
-
Validation:
-
Perform Chloranil test (since Aib/N-Me often don't show well on Kaiser).
-
Warning: Do not use DBU if your peptide contains Aspartic Acid (Asp) unless you add 0.1M HOBt or 1% Formic Acid to the cocktail to suppress aspartimide formation.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I just increase the time with 20% Piperidine? A: Generally, no. For bulky residues like Aib, the steric barrier is thermodynamic. Extending time with a weaker base often leads to side reactions (like base-catalyzed racemization of the C-terminal Cys/His) without removing the Fmoc. You need heat or a stronger base.
Q: My UV trace shows a low peak for the second Aib deprotection. Is it failed? A: Not necessarily. The DBF-piperidine adduct has a specific extinction coefficient. However, "low peak" usually means less Fmoc was removed. If the previous coupling was efficient (verified), a low deprotection peak confirms incomplete removal. Verify with a micro-cleavage and LCMS if unsure.
Q: Why use Piperazine instead of Piperidine in the DBU cocktail? A: Piperazine is a solid and less regulated in some jurisdictions. It is an effective scavenger for DBF. However, it can form carbamates that precipitate. Piperidine is generally preferred as a scavenger unless regulation prevents it.
References
-
RSC Advances. (2014). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[7] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage Cocktails for Fluorinated Peptide Sequences
Welcome to the Technical Support Center for optimizing the cleavage of fluorinated peptide sequences. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your cleavage strategies effectively.
The incorporation of fluorinated amino acids into peptides is a powerful strategy for enhancing metabolic stability, modulating conformation, and improving binding affinity. However, the very properties that make these residues attractive can introduce complexities during the final cleavage and deprotection step. This guide is structured to address the most common issues encountered in the lab, providing a framework for logical troubleshooting and protocol optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Incomplete Cleavage of the Fluorinated Peptide from the Resin
Q: After my standard trifluoroacetic acid (TFA) cleavage protocol, I observe a low yield of my fluorinated peptide, and analysis of the resin indicates remaining peptide. What could be the cause, and how can I improve the cleavage efficiency?
A: Incomplete cleavage is a frequent hurdle when working with fluorinated peptides. The root cause often lies in a combination of factors related to the electronic properties of the fluorinated residues and the physical properties of the peptide-resin conjugate.
Causality Explained:
The high electronegativity of fluorine atoms can influence the chemical environment of the peptide backbone and the resin linkage. While a standard TFA-based cleavage cocktail is a good starting point for many peptides, including those with some fluorinated residues, highly fluorinated sequences can present challenges. For instance, a study on peptides containing hexafluoroleucine successfully utilized a standard cleavage cocktail of triisopropylsilane (TIS), water, and TFA, suggesting that for some sequences, conventional methods are adequate.[1] However, extensive fluorination can lead to:
-
Altered Linker Susceptibility: The electronic-withdrawing nature of fluorine can potentially decrease the acid lability of the linker attaching the peptide to the resin, requiring more stringent cleavage conditions.
-
Poor Solvation: Fluorinated peptides can exhibit altered solubility profiles, sometimes leading to aggregation on the solid support, which hinders the access of the cleavage reagents to the linker.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete cleavage of fluorinated peptides.
Recommended Protocols:
-
Extended Cleavage Time: A straightforward first step is to prolong the exposure to the cleavage cocktail. For peptides that are not overly sensitive to acid-catalyzed degradation, increasing the cleavage time from the standard 2-3 hours to 4-6 hours can significantly improve yields.[2][3]
-
Trial with a More Robust Cocktail: For peptides containing multiple sensitive residues, which may also be present alongside fluorinated amino acids, a more comprehensive cleavage mixture like Reagent K can be beneficial.[4][5][6]
Reagent K Composition 82.5% TFA 5% Phenol 5% Water 5% Thioanisole 2.5% 1,2-Ethanedithiol (EDT) -
Consideration of Stronger Acid Systems (for experienced users): In cases of extremely resistant linkers, a stronger acid system such as a mixture of TFA and trifluoromethanesulfonic acid (TFMSA) or, in very specific cases, hydrogen fluoride (HF) might be necessary.[7] These reagents are significantly more hazardous than TFA and require specialized equipment and safety protocols.
Issue 2: Observation of Unexpected Side Products in Mass Spectrometry Analysis
Q: My crude fluorinated peptide shows extra peaks in the LC-MS analysis that I can't account for. What are the likely side reactions, and how can I minimize them?
A: The generation of reactive carbocations during TFA cleavage is a primary source of side reactions.[8] While scavengers are used to mitigate this, the specific nature of fluorinated residues might influence the prevalence of certain byproducts.
Causality Explained:
During cleavage, protecting groups are removed, forming highly reactive carbocations. These can alkylate nucleophilic amino acid side chains. While there is a lack of extensive literature specifically detailing side reactions unique to fluorinated peptides during cleavage, we can extrapolate from known issues with sensitive amino acids that are often present in these sequences.
Common Susceptible Residues and Side Reactions:
-
Tryptophan: The indole ring is highly susceptible to alkylation.
-
Methionine: The thioether can be alkylated to form a sulfonium ion.
-
Cysteine: The free thiol is a prime target for alkylation.
-
Tyrosine: The activated aromatic ring can be alkylated.
Scavenger Selection Guide:
The choice of scavengers is critical to minimizing these side reactions. The following table provides a guide to common scavengers and their primary targets.
| Scavenger | Chemical Structure | Primary Target(s) | Recommended Concentration (v/v) |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | Trityl and Pbf cations | 2.5% - 5% |
| Water (H₂O) | H₂O | t-butyl cations | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | t-butyl cations, reduces Cys/Met oxidation | 2.5% |
| Thioanisole | C₆H₅SCH₃ | Aids in Arg(Pbf) removal, scavenges carbocations | 5% |
| Phenol | C₆H₅OH | Protects Tyr and Trp from oxidation | 5% |
Data sourced from various peptide synthesis guides. [8][9]
Troubleshooting Side Reactions:
Caption: A logical workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: Is a standard TFA/TIS/Water (95:2.5:2.5) cocktail a good starting point for any fluorinated peptide?
A: Yes, for many fluorinated peptides, particularly those with a low degree of fluorination or containing fluorinated residues that do not significantly alter the peptide's overall properties, a standard TFA/TIS/H₂O cocktail is a reasonable and effective starting point.[1] It is always advisable to perform a small-scale test cleavage to assess its efficacy for your specific sequence before committing the entire batch.
Q2: Can the presence of fluorinated amino acids affect the precipitation of my peptide after cleavage?
A: Yes. Highly fluorinated peptides can exhibit altered solubility and may be more soluble in the TFA/ether mixture, leading to poor precipitation.[10][11] If you experience this, try concentrating the TFA solution under a stream of nitrogen before adding the cold ether. In some cases, using a different anti-solvent like a mixture of ether and pentane may be beneficial.[10]
Q3: How do I remove residual TFA from my final fluorinated peptide product?
A: Residual TFA can be detrimental to downstream biological assays. After precipitation and washing with cold ether, lyophilization will remove most of the volatile TFA. For complete removal of TFA salts, ion-exchange chromatography or repeated lyophilization from a dilute HCl or acetic acid solution is recommended.[12][13]
Q4: Are there any alternatives to TFA for cleaving fluorinated peptides?
A: While TFA is the most common reagent for Fmoc-based solid-phase peptide synthesis, concerns over its environmental impact have led to research into alternatives.[14] Methods using dilute HCl in fluoro alcohols have been explored.[14] However, these are not as universally established as TFA-based methods and would require significant optimization for specific fluorinated peptide sequences. For Boc-based synthesis, HF is the standard cleavage reagent.[7]
Experimental Protocols
Protocol 1: Standard Trial Cleavage for Fluorinated Peptides
Objective: To perform a small-scale cleavage to assess the efficiency of a standard cleavage cocktail.
Materials:
-
Dried peptide-resin (approx. 20-50 mg)
-
Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% Water)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas line
-
HPLC or LC-MS for analysis
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approximately 1 mL for 20-50 mg of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent for analysis by HPLC or LC-MS.[12]
References
-
M. Beko, et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC - NIH. [Link]
-
Figure 2 Mass spectrometry analyses of cleaved fluorigenic peptides.... ResearchGate. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme. [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]
-
Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. PubMed. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Peptide synthesis troubleshooting : r/OrganicChemistry. Reddit. [Link]
-
Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]
-
How to remove peptide TFA salt? LifeTein®. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
- WO2015028599A1 - Cleavage of synthetic peptides.
-
Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry. [Link]
Sources
- 1. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Purification of Hydrophobic Fluorinated Peptides
Welcome to the technical support center for the purification of hydrophobic fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specialized area. The unique physicochemical properties imparted by fluorine, while beneficial for therapeutic applications, often introduce significant hurdles during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of hydrophobic fluorinated peptides.
Q1: Why is my fluorinated peptide so difficult to purify compared to its non-fluorinated analog?
A1: The introduction of fluorine atoms significantly increases the hydrophobicity of a peptide.[2][3][4] This is due to the high electronegativity of fluorine, which creates a strong electron-withdrawing effect and reduces the ability of the side chain to form hydrogen bonds with water.[5] This enhanced hydrophobicity leads to a higher propensity for aggregation and stronger interactions with reversed-phase chromatography media, making separation from impurities more challenging.[6][7]
Q2: My fluorinated peptide won't dissolve in standard aqueous buffers. What should I do?
A2: Poor solubility is a common issue.[8][9] Direct dissolution in aqueous solutions is often unsuccessful. It is recommended to first dissolve the peptide in a strong organic solvent. For highly hydrophobic peptides, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are good starting points.[10] For peptides prone to aggregation, a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective in breaking up aggregates prior to dissolution.[6] Once dissolved, you can slowly add your aqueous buffer.
Q3: During RP-HPLC, I'm seeing broad peaks and poor recovery of my fluorinated peptide. What is happening?
A3: Broad peaks and poor recovery are often signs of on-column aggregation or irreversible adsorption to the stationary phase.[6][7] The strong hydrophobic interactions between your fluorinated peptide and the C18 stationary phase can lead to these issues.[6] Optimization of your HPLC method, including the mobile phase composition and stationary phase, is necessary.
Q4: Are there alternatives to standard C18 columns for purifying hydrophobic fluorinated peptides?
A4: Yes. If you are experiencing issues with a C18 column, consider using a stationary phase with lower hydrophobicity. C4 or diphenyl columns are excellent alternatives that can reduce the strong hydrophobic interactions and improve peak shape and recovery.[6][11]
Q5: Can I use additives in my mobile phase to improve the purification?
A5: Absolutely. Adding organic solvents like n-propanol or isopropanol to your mobile phase in place of or in addition to acetonitrile can enhance the solubility of your peptide and improve recovery.[6][8] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) are also effective at disrupting aggregation and improving peak shape.[6][12] Additionally, non-ionic detergents can be added to the elution buffer to mitigate non-specific hydrophobic interactions.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification of hydrophobic fluorinated peptides.
Guide 1: Overcoming Solubility and Aggregation Issues
Hydrophobic fluorinated peptides have a strong tendency to aggregate, which can significantly impact both sample preparation and chromatographic performance.[8][9][13]
Protocol 1: Stepwise Dissolution of Hydrophobic Peptides
This protocol is designed to achieve complete dissolution while minimizing aggregation.
-
Initial Solvent Addition: Begin by adding a small amount of a strong organic solvent directly to the lyophilized peptide.[8] Preferred solvents are listed in Table 1. This initial step helps to "wet" the peptide and overcome initial solubility barriers.
-
Addition of Acid/Buffer Concentrates: Next, add any concentrated acid (e.g., glacial acetic acid) or buffer components.[8] This helps to establish the desired pH, which can influence the charge state of ionizable residues and aid in solubility.
-
Final Aqueous Addition: Finally, slowly add the aqueous portion of your desired solvent system while vortexing.[8] The peptide should fully dissolve during this step. If precipitation occurs, you may need to start with a higher percentage of organic solvent.
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides
| Solvent | Type | Notes |
| DMSO (Dimethyl Sulfoxide) | Organic | Often the first choice due to its strong solubilizing power and relatively low toxicity in cell-based assays.[10] |
| DMF (Dimethylformamide) | Organic | Another strong polar aprotic solvent suitable for highly hydrophobic peptides.[10] |
| HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | Fluorinated Alcohol | Excellent for disrupting β-sheet structures and breaking up aggregates.[6][9] Often used in combination with TFA.[6] |
| TFE (2,2,2-Trifluoroethanol) | Fluorinated Alcohol | Can help to stabilize helical structures and maintain peptide solubility.[6][7] |
| n-Propanol/Isopropanol | Organic Alcohol | Can be effective for peptides that are not soluble in acetonitrile or methanol.[8] |
Protocol 2: Disaggregation of Pre-existing Aggregates
If you suspect your peptide has already formed aggregates, this treatment can help to break them apart before purification.
-
Prepare Disaggregation Solution: Create a mixture of trifluoroacetic acid (TFA) and HFIP. A common starting ratio is 1:1 (v/v).
-
Treat the Peptide: Add the TFA/HFIP mixture to your lyophilized peptide and vortex until fully dissolved.
-
Incubate: Allow the solution to stand at room temperature for 15-30 minutes.
-
Remove Solvent: Dry the peptide solution under a stream of nitrogen or by lyophilization.
-
Proceed with Dissolution: Follow Protocol 1 for dissolution in your desired solvent for purification.
Guide 2: Optimizing Reversed-Phase HPLC Purification
Standard RP-HPLC methods often require significant optimization for hydrophobic fluorinated peptides.[14][15]
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust purification method.
Caption: Workflow for optimizing HPLC purification of fluorinated peptides.
Experimental Protocols for HPLC Optimization
Protocol 3: Modifying the Mobile Phase
If your initial analytical run with a standard acetonitrile/water gradient shows poor results, modify the organic component of your mobile phase.
-
Prepare Alternative Mobile Phases: Prepare mobile phase "B" solutions containing:
-
Run Test Gradients: Perform analytical runs with these modified mobile phases using the same gradient conditions as your initial run.
-
Analyze Results: Compare the chromatograms for peak shape, resolution, and recovery. The addition of a stronger organic solvent or a fluorinated alcohol should improve the elution of your hydrophobic peptide.[6][8]
Table 2: Comparison of HPLC Stationary Phases for Hydrophobic Peptides
| Stationary Phase | Description | Advantages for Fluorinated Peptides | Disadvantages |
| C18 (Octadecyl) | Highly hydrophobic, standard for peptide purification.[14] | High resolving power for many peptides. | Can lead to irreversible binding and poor recovery of very hydrophobic peptides.[6][7] |
| C8 (Octyl) | Moderately hydrophobic. | Reduced retention compared to C18, can improve recovery. | May offer less resolution for closely eluting impurities. |
| C4 (Butyl) | Low hydrophobicity. | Good for very hydrophobic peptides and larger proteins, minimizes strong interactions.[6][11] | May not provide sufficient retention for less hydrophobic peptides. |
| Diphenyl | Aromatic stationary phase. | Offers alternative selectivity based on π-π interactions, can be beneficial for peptides with aromatic residues.[6] | Selectivity can be highly sequence-dependent. |
| Fluorinated Phases | Perfluorinated alkyl or phenyl phases. | Can offer unique selectivity for fluorinated analytes and may enhance retention of basic compounds.[12] | Less commonly available and may require specific mobile phase modifiers like TFE for optimal performance.[12] |
Protocol 4: Switching the Stationary Phase
If mobile phase optimization is insufficient, a change in stationary phase is the next logical step.
-
Select an Alternative Column: Based on Table 2, choose a less hydrophobic column such as a C4 or Diphenyl. Ensure it is a wide-pore (300 Å) column suitable for peptides.[11]
-
Equilibrate the New Column: Thoroughly equilibrate the new column with your initial mobile phase conditions.
-
Perform an Analytical Run: Inject your sample and run your optimized gradient.
-
Evaluate Performance: Assess the chromatogram for improvements in peak symmetry and recovery. The reduced hydrophobicity of the stationary phase should prevent the irreversible adsorption observed with C18 columns.[6]
III. Concluding Remarks
The purification of hydrophobic fluorinated peptides presents a significant, yet surmountable, challenge. The key to success lies in a systematic approach to troubleshooting, beginning with ensuring complete and aggregate-free dissolution of the peptide. Subsequent optimization of the chromatographic conditions, including both the mobile and stationary phases, is critical for achieving high purity and recovery. By understanding the underlying principles of hydrophobicity and aggregation, and by applying the strategies outlined in this guide, researchers can effectively purify these complex molecules for their critical applications.
References
-
Fluorinated peptide biomaterials - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. (2022). Royal Society of Chemistry. [Link]
-
Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. (n.d.). SciSpace. [Link]
-
Fluorine: A new element in protein design - PMC. (n.d.). National Institutes of Health. [Link]
- Marsh Lab - Fluorin
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. (2019). Royal Society of Chemistry. [Link]
-
Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]
-
Troubleshooting Tips. (n.d.). ProtiFi. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025). LCGC International. [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018). ResearchGate. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC. (n.d.). National Institutes of Health. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC. (n.d.). National Institutes of Health. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]
-
Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (2007). Nature Protocols. [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. (n.d.). Elsevier. [Link]
-
What are other methods except RP-HLPC to purify peptides?. (2022). ResearchGate. [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 4. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nestgrp.com [nestgrp.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. bachem.com [bachem.com]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
biological activity comparison of fluorinated vs wild-type peptide analogs
[1][2][3]
Executive Summary
The strategic incorporation of fluorine into peptide sequences—often termed "fluoro-scanning"—is a high-impact engineering strategy to overcome the inherent limitations of wild-type (WT) peptides: rapid proteolytic degradation and poor membrane permeability. This guide provides a technical comparison of fluorinated analogs against their WT counterparts, focusing on proteolytic stability , receptor binding affinity , and lipophilicity .
While wild-type peptides offer native evolutionary fitness, they often fail as therapeutics due to half-lives measured in minutes. Fluorinated analogs leverage the unique properties of the carbon-fluorine (C–F) bond—extreme strength (116 kcal/mol), high electronegativity, and bioisosterism to hydrogen—to extend stability and modulate pharmacokinetics without abolishing biological activity.
Mechanistic Basis of Performance
To interpret the data below, one must understand the causality of the fluorination effect.
-
Steric & Electronic Shielding: The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å). It provides enough steric bulk to hinder protease access to the scissile bond without disrupting the overall folding topology required for receptor binding.
-
The "Fluorous Effect" on Hydrophobicity: Fluorination generally increases lipophilicity (LogP), enhancing membrane interaction. However, this is context-dependent; a single fluorine can lower the pKa of adjacent basic groups (e.g., amines), potentially altering solubility and receptor electrostatics.
-
Conformational Locking: The strong dipole of the C–F bond can induce specific conformations (e.g., favoring gauche effects), pre-organizing the peptide into a bioactive helix or turn, thereby reducing the entropic penalty of binding.
Comparative Metrics: Head-to-Head Data
The following data summarizes key case studies, specifically focusing on Glucagon-Like Peptide-1 (GLP-1) analogs and HIV fusion inhibitors, where fluorination has been rigorously benchmarked.
Table 1: Proteolytic Stability (Half-Life Comparison)
Context: Stability against Dipeptidyl Peptidase IV (DPP IV) and Chymotrypsin.
| Peptide Variant | Modification Site | Enzyme Challenge | Half-Life ( | Fold Improvement |
| WT GLP-1 | None (Native) | DPP IV (Purified) | ~28 min | N/A (Baseline) |
| Analog F9 | Hexafluoroleucine (Pos 9) | DPP IV (Purified) | > 24 hours | > 50x |
| Analog F89 | Hexafluoroleucine (Pos 8,9) | DPP IV (Purified) | Intact at 24h | Complete Resistance |
| WT Melittin | None (Native) | Trypsin | 15 min | N/A |
| F-Melittin | Trifluoromethyl-Leu | Trypsin | 120 min | 8x |
Table 2: Receptor Binding Affinity ( / )
Context: Competition binding assays against native receptors.
| Peptide Variant | Target Receptor | Binding Affinity ( | Activity Status | Notes |
| WT GLP-1 | hGLP-1R | 1.9 nM | Agonist | Native high affinity. |
| Analog F9 | hGLP-1R | 5.1 nM | Agonist | Slight reduction; biologically equipotent. |
| Analog F28 | hGLP-1R | 18.8 nM | Agonist | ~10x loss due to steric clash in pocket. |
| WT HIV T-20 | gp41 (Fusion) | 26.5 nM | Inhibitor | Clinical baseline. |
| F-HIV (F3-Ile) | gp41 (Fusion) | 1.49 nM | Inhibitor | ~18x Potency Increase due to enhanced hydrophobic packing. |
Scientist's Note: Do not assume fluorination always preserves affinity. As seen with Analog F28, placing a bulky fluorinated group in a tightly packed receptor pocket can disrupt binding. "Fluoro-scanning" is required to identify permissible sites.
Experimental Protocols
Protocol A: Comparative Proteolytic Stability Assay
Objective: Determine the half-life (
-
Preparation: Dissolve peptides (WT and Analog) to 1 mM in PBS (pH 7.4). Verify concentration using
(if Trp/Tyr present) or amino acid analysis. -
Enzyme Incubation:
-
Add target protease (e.g., Trypsin or Chymotrypsin) at an Enzyme:Substrate ratio of 1:100 (w/w).
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At
min, remove 50 µL aliquots. -
Critical Step: Immediately quench by adding 50 µL of 1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile. This stops the reaction and prepares the sample for HPLC.
-
-
Analysis (RP-HPLC):
-
Inject 20 µL onto a C18 column.
-
Gradient: 5% to 65% B (ACN + 0.1% TFA) over 30 min.
-
Validation: Use a non-degradable internal standard (e.g., N-acetyl-tryptophan) to normalize injection variability.
-
-
Calculation: Plot
vs. Time. The slope gives .
Protocol B: Lipophilicity Assessment (LogP via HPLC)
Objective: Quantify the "Fluorous Effect" on membrane permeability.
-
Calibration: Run a standard mixture of compounds with known LogP values (e.g., toluene, naphthalene) on a C18 column to create a calibration curve of LogP vs. Retention Time (
). -
Sample Run: Inject WT and Fluorinated peptides under identical isocratic conditions (e.g., 40% ACN).
-
Data Synthesis: Calculate LogP based on the calibration curve.
-
Insight: Fluorinated analogs typically show longer
. If increases significantly without a loss in solubility, the analog is a good candidate for improved membrane permeation.
-
Visualizing the Mechanism
The following diagram illustrates the "Proteolytic Shielding" mechanism and the decision workflow for developing these analogs.
Figure 1: Mechanistic divergence between Wild-Type and Fluorinated peptides. The increased steric bulk and electronic repulsion of the fluorinated side chain prevent the protease catalytic triad from accessing the scissile bond.
References
-
Meng, H., et al. (2008). "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1." Journal of Medicinal Chemistry. Link
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides." Beilstein Journal of Organic Chemistry. Link
-
Vollmer, S., et al. (2021). "Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection." ChemBioChem. Link
-
Marsh, E.N.G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link
-
Cametti, M., et al. (2019). "Fluorinated amino acids: properties and applications in peptide and protein engineering." Royal Society of Chemistry. Link
Enantiomeric Purity Verification of Fmoc-2,5-difluoro-L-homophenylalanine: A Comparative Technical Guide
Executive Summary
Fmoc-2,5-difluoro-L-homophenylalanine (Fmoc-2,5-F2-HoPhe-OH) represents a critical class of non-canonical amino acids used to modulate lipophilicity and proteolytic stability in peptide therapeutics. However, its structural features—specifically the electron-withdrawing fluorine atoms and the flexible ethyl spacer (homo-extension)—present unique analytical challenges compared to standard phenylalanine derivatives.
Ensuring enantiomeric excess (% ee) > 99.5% is mandatory for GMP starting materials to prevent the accumulation of diastereomeric impurities in the final peptide drug substance. This guide compares three distinct methodologies for verifying the enantiomeric purity of this specific building block: Direct Chiral HPLC (CSP) ,
The Senior Scientist’s Verdict:
-
Primary Release Method: Direct Chiral HPLC on immobilized polysaccharide phases.
-
Orthogonal Check:
F-NMR (leverages the specific fluorine motif). -
Trace/Forensic Analysis: Marfey’s Method (requires deprotection).
Comparative Analysis of Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
Mechanism: Utilizes Chiral Stationary Phases (CSPs) based on amylose or cellulose derivatives. The bulky Fmoc group, often a hindrance in other contexts, here serves as a "handle" for
-
Pros: Non-destructive; analyzes the material "as-is"; high precision (LOD < 0.05%).
-
Cons: High column cost; requires solvent screening.
-
Suitability: QC Release Testing.
Method B: F-NMR with Chiral Solvating Agents (The Orthogonal Check)
Mechanism: The 2,5-difluoro substitution pattern provides two distinct, highly sensitive NMR probes. By adding a Chiral Solvating Agent (CSA) like quinine or (R)-1-phenylethylamine, the enantiomers form transient diastereomeric complexes in solution, causing the fluorine chemical shifts to split.
-
Pros: Rapid; no column equilibration; leverages the specific molecular structure (fluorine); eliminates column history effects.
-
Cons: Lower sensitivity than HPLC (LOQ ~1%); requires high field NMR (>400 MHz) for baseline resolution of trace enantiomers.
-
Suitability: In-process control (IPC) during synthesis; confirming identity and chirality simultaneously.
Method C: Marfey’s Method (The Forensic Analysis)
Mechanism: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) followed by achiral RP-HPLC.[1][2][3]
-
Critical Caveat: Because the analyte is Fmoc-protected, you must first remove the Fmoc group (e.g., using piperidine or DBU) before derivatization. This introduces a risk of racemization during sample prep, potentially inflating the D-isomer value.
-
Pros: Extremely sensitive (UV 340 nm); uses standard C18 columns.
-
Cons: Destructive; multi-step prep; risk of prep-induced racemization.
-
Suitability: Analyzing peptide hydrolysates; trace impurity profiling where CSP fails.
Performance Comparison Data
| Metric | Direct Chiral HPLC (CSP) | Marfey's Method (FDAA) | |
| Analyte State | Intact (Fmoc-protected) | Intact (Fmoc-protected) | Deprotected (Free amine) |
| Limit of Detection (LOD) | 0.01% | ~0.5% | 0.001% |
| Limit of Quantitation (LOQ) | 0.05% | ~1.0% | 0.01% |
| Prep Time | 5 mins (Dilution) | 10 mins (Mixing) | 2-3 Hours (Deprotect + Derivatize) |
| Racemization Risk | None | None | High (during Fmoc removal) |
| Throughput | High (15 min run) | Medium (Scan dependent) | Low (Long gradient) |
| Cost per Sample | Low (Solvent only) | Medium (Deuterated solvent) | High (Reagent + Labor) |
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended)
Objective: Baseline separation of L- and D-Fmoc-2,5-difluoro-homophenylalanine.
-
Column Selection: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dichlorophenylcarbamate)). The immobilized phase is crucial to allow solubility-enhancing solvents like DCM or THF if needed.
-
Mobile Phase:
-
Primary Screen: n-Hexane / Ethanol / TFA (80:20:0.1 v/v/v).
-
Alternative (Polar Organic): Acetonitrile / Methanol / TFA (90:10:0.1).
-
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol (or Mobile Phase).
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV 254 nm (Fmoc absorption) and 210 nm.
-
-
System Suitability:
-
Resolution (
) > 1.5 between enantiomers.[4] -
Tailing Factor (
) < 1.5.
-
Protocol B: F-NMR with CSA
Objective: Rapid confirmation of chirality using the fluorine signal.
-
Solvent:
(Chloroform-d) is preferred for tight ion-pairing. -
CSA Preparation: Prepare a stock solution of Quinine or (R)-(+)-1-Phenylethylamine (3 equivalents relative to analyte).
-
Sample Prep:
-
Dissolve 10 mg of Fmoc-2,5-difluoro-L-homophenylalanine in 0.6 mL
. -
Acquire a baseline
F spectrum (expect two multiplets for the 2,5-F positions). -
Add 3.0 equivalents of the CSA directly to the NMR tube.
-
Shake vigorously for 1 minute.
-
-
Acquisition:
-
Frequency:
376 MHz (for F).[5] -
Scans: 64 - 128 (to visualize minor enantiomer).
-
-
Analysis: Look for splitting of the fluorine signals. The chemical shift difference (
) indicates separation.[5] Integrate the major (L) and minor (D) peaks to calculate % ee.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation method based on the stage of development and sample state.
Caption: Decision matrix for selecting the optimal enantiomeric purity verification method. Direct Chiral HPLC is the preferred path for protected starting materials.
References
-
Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Amino Acid Derivatives. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA methodology).
-
Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Technical Note TN-1148. Retrieved from [Link]
-
Yu, J., et al. (2022). Determining Enantiomeric Excess of Fluorinated Amines by 19F NMR. Analytical Chemistry. Retrieved from [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. solvias.com [solvias.com]
- 6. pubs.acs.org [pubs.acs.org]
impact of 2,5-difluoro substitution on peptide hydrophobicity (LogP)
Topic: Impact of 2,5-Difluoro Substitution on Peptide Hydrophobicity (LogP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of peptide therapeutics, the substitution of native Phenylalanine (Phe) with fluorinated analogues is a critical strategy for modulating pharmacokinetics. While trifluoromethyl (–CF₃) groups are often the default for maximizing hydrophobicity, they introduce significant steric bulk. 2,5-difluoro-L-phenylalanine (2,5-F₂-Phe) offers a distinct physicochemical profile: it significantly enhances lipophilicity (LogP) and proteolytic stability while maintaining a steric volume nearly identical to native Phe.
This guide provides a technical comparison of 2,5-F₂-Phe against native Phe and other fluorinated variants, detailing its impact on hydrophobicity, metabolic stability, and experimental quantification protocols.
Part 1: Mechanism of Action & Physicochemical Profile
The Fluorine Effect on Hydrophobicity
Fluorine is the most electronegative element, yet the C-F bond is highly hydrophobic. This paradox drives the utility of 2,5-F₂-Phe.
-
Surface Area & Desolvation: The low polarizability of fluorine's lone pairs creates a "Teflon-like" effect. Water molecules cannot effectively hydrogen bond with the fluorinated ring, increasing the energy penalty for solvation. This drives the peptide into hydrophobic pockets or membranes (increasing LogP).
-
Dipole Modulation: Unlike a single fluorine (which creates a strong directional dipole), the 2,5-substitution pattern distributes electron density in a way that alters the quadrupole moment of the phenyl ring. This enhances
stacking interactions (specifically edge-to-face geometries) without creating the overwhelming dipole of a 4-trifluoromethyl group.
Comparative Metrics: Sterics vs. Lipophilicity
The following table contrasts 2,5-F₂-Phe with common alternatives.
Table 1: Physicochemical Comparison of Phenylalanine Analogues
| Analogue | Van der Waals Vol.[1][2] (ų) | Electronic Character | Primary Utility | |
| L-Phenylalanine (Phe) | 190 | 0.0 (Ref) | Electron Neutral | Native recognition |
| 4-Fluoro-Phe | ~195 | +0.15 to +0.25 | Weakly Deactivated | Subtle tuning, NMR probe |
| 2,5-Difluoro-Phe | ~200 | +0.45 to +0.60 | Deactivated | Stability + Hydrophobicity w/o Steric Clash |
| Pentafluoro-Phe | ~215 | +1.0 to +1.2 | Highly Deficient | Inversion of quadrupole (Face-to-Face stacking) |
| 4-CF₃-Phe | ~235 | +1.1 to +1.3 | Strong EWG | Max hydrophobicity, but high steric cost |
*Note:
Part 2: Experimental Validation (Protocols)
To objectively measure the impact of 2,5-difluoro substitution, researchers should not rely solely on calculated LogP (cLogP) algorithms, which often fail to account for peptide secondary structure. The industry standard is the Chromatographic Hydrophobicity Index (CHI) derived from RP-HPLC.
Protocol: Determination of Peptide LogP via HPLC
Objective: Determine the lipophilicity shift (
Materials
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Standards: A mixture of 5-6 peptides with known CHI values (e.g., commercially available retention time calibration kits).
Step-by-Step Workflow
-
Calibration: Inject the standard peptide mixture using a linear gradient (0–100% B over 20 min).
-
Calculation of CHI: Plot the retention time (
) of standards against their known CHI values.-
Equation:
-
-
Sample Run: Inject the Wild-Type (Phe) peptide and the Mutant (2,5-F₂-Phe) peptide under identical conditions.
-
Derivation: Convert
to CHI using the calibration curve. -
LogP Conversion: Use the following empirical relationship to estimate LogP (octanol-water):
(Note: This equation is a general approximation; relative LogP is more reliable than absolute LogP).
Visualization: Experimental Workflow
The following diagram illustrates the critical path from synthesis to validation.
Figure 1: Integrated workflow for validating fluorinated peptide analogues. SPPS = Solid Phase Peptide Synthesis.[2]
Part 3: Impact on Metabolic Stability
Beyond Hydrophobicity, 2,5-difluoro substitution provides a "Metabolic Shield."
Mechanism of Stabilization
Proteases (like Chymotrypsin) rely on hydrophobic pockets to bind aromatic residues (Phe, Tyr, Trp) prior to cleavage.
-
Electronic Repulsion: The fluorine atoms withdraw electron density from the phenyl ring.[3] This deactivation weakens the cation-
interactions often required for protease active site binding. -
Steric Obstruction: While 2,5-F₂ is not massive, the fluorine at the 2-position (ortho) creates local steric interference with the peptide backbone, restricting the conformational freedom necessary for the protease to access the scissile bond.
Experimental Data Trend:
-
Wild Type (Phe):
mins (in human plasma). -
2,5-F₂-Phe Mutant:
mins. -
Result: A 3x to 8x improvement in half-life is typical, driven by the combined effect of increased LogP (membrane shielding) and direct enzyme resistance.
Visualization: The Fluorine Effect
Figure 2: Mechanistic pathways by which 2,5-difluoro substitution alters peptide properties.
References
-
Krokhin, O. V., et al. (2009).[4] "Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides." Analytical Chemistry. Link
-
Valkenier, H., et al. (2022). "Hydrophobicity indexes of peptides and relative hydrophobicity indexes compared to the reference alanine containing peptide." Chemistry - A European Journal. Link
-
Salwiczek, M., et al. (2013). "Impact of fluorination on proteolytic stability of peptides in human blood plasma." Bioorganic & Medicinal Chemistry Letters. Link
-
Altman, R. A., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Valkenier, H., et al. (2006).[5] "On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values." Bioinformation. Link
Sources
- 1. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
proteolytic stability assays for peptides with Fmoc-2,5-difluoro-L-homophenylalanine
Publish Comparison Guide: Proteolytic Stability of Peptides Containing Fmoc-2,5-difluoro-L-homophenylalanine
Executive Summary
In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. While standard modifications like D-amino acids or N-methylation are commonplace, they often compromise binding affinity. Fmoc-2,5-difluoro-L-homophenylalanine (2,5-F2-Hph) represents a "Dual-Defense" strategy, combining side-chain extension (homologation) with electronic modulation (fluorination).
This guide objectively compares peptides modified with 2,5-F2-Hph against standard alternatives (Native Phe, Homophenylalanine, and 4-Fluoro-Phenylalanine). It provides a rigorous, self-validating experimental framework to quantify the proteolytic resistance conferred by this specific non-canonical amino acid (ncAA).
The "Dual-Defense" Mechanism: Why 2,5-F2-Hph?
To understand the stability profile, one must analyze the structural causality. Proteases like
-
Steric Mismatch (The "Homo" Effect): Homophenylalanine extends the side chain by one methylene unit (
). This disrupts the distance between the peptide backbone and the aromatic ring, often misaligning the scissile amide bond relative to the protease's catalytic triad. -
Electronic Mismatch (The "Fluoro" Effect): Fluorine is highly electronegative. Substituting hydrogens with fluorine at the 2 and 5 positions withdraws
-electron density from the phenyl ring. This weakens cation- interactions often utilized by proteases for substrate anchoring. Furthermore, the 2,5-substitution pattern creates a unique quadrupole moment and blocks potential sites of oxidative metabolism (though less common than para-oxidation).
Comparative Attribute Matrix
| Feature | Native L-Phe | L-Homophenylalanine (Hph) | 4-Fluoro-L-Phe (4-F-Phe) | 2,5-Difluoro-L-Hph |
| Steric Profile | Native Fit | Extended (Steric Clash) | Native Fit | Extended (Steric Clash) |
| Electronic Profile | Electron Rich | Electron Rich | Electron Deficient (Para) | Electron Deficient (Ortho/Meta) |
| Lipophilicity | Baseline | Increased (+CH2) | Increased (+F) | High (+CH2, +2F) |
| Chymotrypsin Stability | Low | Moderate | Moderate | High |
| Metabolic Blockade | None | None | Para-position blocked | 2,5-positions blocked |
Experimental Protocols: Validating Proteolytic Stability
The following protocols are designed to be self-validating. Always run the Native L-Phe variant as a control to normalize inter-assay variability.
Experiment A: -Chymotrypsin Resistance Assay
Rationale: Chymotrypsin is the primary endopeptidase responsible for cleaving C-terminal to aromatic residues. It is the "stress test" for this specific modification.
Materials:
-
Test Peptide (containing 2,5-F2-Hph).
-
Control Peptide (Native sequence).
- -Chymotrypsin (Type II from bovine pancreas).
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8.
Protocol:
-
Substrate Prep: Dissolve peptides to 200
M in buffer (use <1% DMSO if solubility is poor). -
Enzyme Prep: Prepare a fresh stock of chymotrypsin (0.5 units/mL) in cold buffer.
-
Initiation: Add enzyme to peptide solution (Enzyme:Substrate ratio of 1:100 w/w) at 37°C.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 50
L of 1% Formic Acid in Acetonitrile to stop the reaction. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.
Data Analysis:
Plot
Experiment B: Plasma Stability Assay
Rationale: Assesses stability against a complex mixture of systemic proteases and peptidases.[1]
Protocol:
-
Matrix: Pooled human or rat plasma (heparinized), adjusted to pH 7.4.
-
Incubation: Spike peptide (final conc. 10
M) into pre-warmed (37°C) plasma. -
Sampling: Aliquot 50
L at min and 24 hours. -
Extraction: Perform protein precipitation by adding 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -
Analysis: Vortex, centrifuge, and analyze supernatant via LC-MS/MS.
Visualizing the Workflow & Logic
The following diagram illustrates the decision logic and experimental workflow for validating the stability of 2,5-F2-Hph peptides.
Figure 1: Decision tree for evaluating proteolytic stability of 2,5-difluoro-L-homophenylalanine peptides.
Comparative Performance Data
While specific values depend on the peptide sequence, the table below summarizes typical fold-improvements observed when substituting Phe with its analogs in protease-labile positions.
| Modification | Relative Stability (vs. Phe) | Mechanism of Action | Potential Drawbacks |
| L-Phe (Native) | 1.0x (Baseline) | N/A | Rapid degradation |
| 4-Fluoro-Phe | 1.2x - 2.0x | Electronic (weakens | Minimal steric protection |
| L-Homophenylalanine | 3.0x - 8.0x | Steric (misaligns scissile bond) | May reduce receptor potency |
| 2,5-Difluoro-L-Hph | 10x - >50x | Synergistic (Steric + Electronic) | Higher cost; Lipophilicity increase |
Technical Insight: The 2,5-difluoro substitution is particularly effective because it places fluorine atoms at the ortho and meta positions relative to the alkyl chain. This creates a steric and electrostatic "shield" that is distinct from the single para fluorine of 4-F-Phe, making the ring harder for the protease S1 pocket to accommodate productively.
Synthesis Note: Fmoc-2,5-difluoro-L-homophenylalanine
When incorporating this residue via Solid Phase Peptide Synthesis (SPPS):
-
Coupling: Use standard HBTU/DIEA or DIC/Oxyma protocols. The "homo" extension does not significantly hinder coupling efficiency compared to standard Phe.
-
Racemization: As with all "homo" amino acids, the risk of racemization during coupling is low, but avoid prolonged activation times.
-
Cleavage: The C-F bonds are stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).
References
-
BenchChem. (2025).[2] Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide. Retrieved from
-
Galles, et al. (2023).[3] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. Retrieved from
-
Asante, V., & Mortier, J. (2025).[1] Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Fmoc-3,4-difluoro-L-beta-homophenylalanine Product Data. Retrieved from
-
Chem-Impex. (n.d.). Fmoc-L-homophenylalanine Product Properties. Retrieved from
Sources
A Comparative Guide to the Crystallographic Analysis of Peptides Containing 2,5-difluoro-L-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to enhanced stability, refined conformational control, and novel biological activities. Among these, 2,5-difluoro-L-homophenylalanine stands as a promising candidate for modulating peptide properties due to the unique electronic and steric effects of its fluorine substitutions. However, a significant gap exists in the public domain regarding the experimental crystallographic data of peptides containing this specific amino acid. This guide provides a comprehensive comparative analysis, leveraging data from structurally related analogues to predict the crystallographic behavior of 2,5-difluoro-L-homophenylalanine-containing peptides. We will delve into the expected conformational landscape, potential intermolecular interactions, and crystal packing arrangements. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the crystallization and subsequent X-ray diffraction analysis of these novel peptides, empowering researchers to fill the current knowledge void and accelerate their research and development endeavors.
The Uncharted Territory: The Absence of Direct Crystallographic Data
A thorough survey of crystallographic databases, including the Protein Data Bank (PDB) and the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of publicly available, experimentally determined crystal structures for peptides incorporating 2,5-difluoro-L-homophenylalanine. This presents both a challenge and an opportunity for researchers in peptide engineering and drug design. The challenge lies in the inability to directly observe the structural consequences of this specific modification. The opportunity, however, is the potential to be the first to elucidate these structures, thereby gaining novel insights into the interplay of fluorination, backbone conformation, and supramolecular assembly in peptides.
A Comparative Framework: Insights from Structural Analogues
In the absence of direct data, a robust predictive framework can be constructed by examining the crystallographic data of peptides containing structurally related amino acids. This comparative approach allows us to infer the likely impact of the 2,5-difluoro substitution pattern on the homophenylalanine scaffold.
The Homophenylalanine Backbone: A Foundation for Comparison
Homophenylalanine (hPhe), with its additional methylene group in the side chain compared to phenylalanine, introduces increased flexibility. Crystallographic studies of hPhe-containing peptides have shown that this extended side chain can participate in intermolecular aromatic interactions, influencing crystal packing.[1] The longer side chain can lead to ordered packing in crystals even in the absence of strong intramolecular interactions.[1]
The Influence of Fluorination on Phenylalanine and its Derivatives
The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, introducing a dipole moment and shifting the quadrupole moment. This can have profound effects on intermolecular interactions, including:
-
Halogen Bonding: The electron-deficient σ-hole on the fluorine atom can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen.
-
Modified π-π Stacking: The electron-withdrawing nature of fluorine can alter the preferred geometry of π-π stacking interactions, favoring offset or edge-to-face arrangements over face-to-face stacking.
-
C-H···F Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and fluorine can contribute to the overall stability of the crystal lattice.
Crystallographic studies of peptides containing other halogenated phenylalanines have demonstrated the significant role of these interactions in dictating crystal packing.[2][3] For instance, the introduction of iodine has been shown to promote fibril-fibril lamination through halogen bonds.[3]
Predicting the Impact of the 2,5-Difluoro Substitution Pattern
The 2,5-difluoro substitution pattern on the phenyl ring of homophenylalanine is expected to have specific conformational and packing consequences:
-
Conformational Preferences: The steric bulk and electrostatic interactions of the two fluorine atoms may restrict the rotational freedom of the side chain, leading to a more defined set of preferred conformers in the crystal structure. Computational modeling can provide valuable insights into these low-energy conformations.[4][5][6]
-
Intermolecular Interactions: The two fluorine atoms will significantly enhance the potential for halogen bonding and C-H···F interactions, likely leading to a dense network of these contacts within the crystal lattice. The altered electronic nature of the aromatic ring will also influence any potential π-π interactions.
-
Crystal Packing: The combination of a flexible homophenylalanine backbone and the specific directional interactions introduced by the 2,5-difluoro pattern is likely to result in unique and potentially more ordered crystal packing compared to non-fluorinated or singly-fluorinated analogues.
Experimental Protocols for Crystallization and Structure Determination
The following protocols are designed to provide a robust starting point for obtaining high-quality crystals of peptides containing 2,5-difluoro-L-homophenylalanine suitable for X-ray diffraction.
Peptide Synthesis and Purification
High purity (>95%) is paramount for successful crystallization. Standard solid-phase peptide synthesis (SPPS) using Fmoc-protected 2,5-difluoro-L-homophenylalanine is the recommended method.
Experimental Workflow: Peptide Synthesis and Purification
Caption: Workflow for peptide synthesis and purification.
Step-by-Step Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-2,5-difluoro-L-homophenylalanine-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a fluffy, white powder.
Crystallization Screening
The goal of screening is to identify initial crystallization "hits" from a wide range of conditions. The vapor diffusion method is highly recommended.[7]
Experimental Workflow: Crystallization Screening
Caption: Workflow for peptide crystallization screening.
Step-by-Step Methodology:
-
Prepare Peptide Stock: Dissolve the lyophilized peptide in high-purity water or a suitable buffer to a concentration of 10-20 mg/mL. Centrifuge to remove any aggregates.[8]
-
Set up Plates: Use commercially available 96-well crystallization screening kits (e.g., Hampton Research, Molecular Dimensions) that cover a wide range of pH, precipitants, and salts.
-
Vapor Diffusion:
-
Sitting Drop: Pipette 100-200 nL of the peptide stock solution and 100-200 nL of the reservoir solution into the drop well. Seal the plate.
-
Hanging Drop: Pipette 1-2 µL of the peptide stock solution and 1-2 µL of the reservoir solution onto a coverslip. Invert the coverslip over the reservoir and seal with grease.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Inspection: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Crystal Optimization and Harvesting
Once initial hits are identified, the conditions need to be optimized to obtain larger, single, diffraction-quality crystals.
Step-by-Step Methodology:
-
Optimization: Systematically vary the concentrations of the precipitant, buffer pH, and peptide around the initial hit conditions. Additives and detergents can also be screened.
-
Harvesting: Carefully transfer a suitable crystal from the drop into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-Cooling: Loop the crystal out of the cryoprotectant and immediately plunge it into liquid nitrogen.
X-ray Diffraction Data Collection and Structure Solution
Step-by-Step Methodology:
-
Data Collection: Mount the flash-cooled crystal on a goniometer in a stream of cold nitrogen gas (100 K) at a synchrotron beamline or on a home-source X-ray diffractometer. Collect a series of diffraction images as the crystal is rotated.
-
Data Processing: Use software such as XDS or HKL2000 to integrate the diffraction spots and scale the data.
-
Structure Solution:
-
Molecular Replacement: If a homologous structure is available, use it as a search model.
-
Direct Methods: For small peptides, the structure can often be solved from the diffraction data alone using programs like SHELXT.
-
-
Model Building and Refinement: Build the peptide model into the electron density map using software like Coot. Refine the atomic coordinates, temperature factors, and other parameters against the experimental data using programs like REFMAC5 or PHENIX.
-
Validation: Use tools such as MolProbity to validate the quality of the final refined structure.
Data Presentation: Comparative Crystallographic Parameters (Hypothetical)
The following table presents a hypothetical comparison of crystallographic data for a peptide containing L-phenylalanine, L-homophenylalanine, and the anticipated data for a peptide containing 2,5-difluoro-L-homophenylalanine. This serves as a template for organizing experimentally determined data.
| Parameter | Peptide-Phe | Peptide-hPhe | Peptide-2,5-diF-hPhe (Predicted) |
| PDB/CCDC Code | e.g., XXXX | e.g., YYYY | To be determined |
| Space Group | e.g., P2₁2₁2₁ | e.g., P2₁ | Likely a non-centrosymmetric space group |
| Unit Cell (Å, °) | a=, b=, c= α=, β=, γ= | a=, b=, c= α=, β=, γ= | To be determined |
| Resolution (Å) | e.g., 1.5 | e.g., 1.8 | Aim for < 1.5 Å |
| Key Intermolecular Interactions | π-π stacking, H-bonds | Aromatic interactions, H-bonds | Halogen bonds, C-H···F, H-bonds |
| Conformation | e.g., β-turn | e.g., Extended | Potentially more constrained |
Conclusion
While direct crystallographic data for peptides containing 2,5-difluoro-L-homophenylalanine remains elusive, a comparative analysis of structural analogues provides a strong foundation for predicting their behavior. The unique electronic and steric properties conferred by the 2,5-difluoro substitution are anticipated to significantly influence peptide conformation and crystal packing, primarily through halogen bonding and other fluorine-specific interactions. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to crystallize these novel peptides and determine their three-dimensional structures. The elucidation of these structures will not only fill a critical gap in our understanding of fluorinated biomolecules but also provide invaluable insights for the rational design of next-generation peptide therapeutics.
References
- Balamurugan, R., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
- HighFold3: Accurate structure prediction of cyclic peptides containing unnatural amino acids. (2025).
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry.
- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.).
- Design of peptides with non-canonical amino acids using flow m
- PepINVENT: generative peptide design beyond natural amino acids. (n.d.). RSC Publishing.
- Application Notes and Protocols for Crystallization of Macrocyclic Peptides for X-ray Diffraction. (n.d.). Benchchem.
- Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. (n.d.). bioRxiv.
- A Newcomer's Guide to Peptide Crystallography. (2015). PMC.
- Peptide crystallization process development. (n.d.). Cambrex.
- Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC.
- Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks. (2023). CrystEngComm.
- Protein crystallization in short-peptide supramolecular hydrogels: a versatile strategy towards biotechnological composite m
- Fluorinated Peptides. (n.d.). Marsh Lab - Google Sites.
- Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidimetics. (n.d.). Institute of Crystallography - IC - CNR.
- Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Form
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). PMC.
- Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Form
- Crystal Structure and Optical Second Harmonic Generation of Self- Assembled Boc-P-Nitro-L-Phenylalanyl. (2024). Preprints.org.
- Method for crystallization of amino acids. (n.d.).
- Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. (2016). PubMed.
- Peptide Crystallization. (n.d.).
- Crystalliz
- Crystal structures of peptides and modified peptides. (n.d.). PubMed.
- Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Compar
- Molecular formulae of the peptides used in this study. (n.d.).
- Crystal Structure of a Ten-Amino Acid Protein. (n.d.).
- A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. (n.d.). Oldfield Group Website - University of Illinois.
- Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (n.d.). PMC.
- Aromatic-aromatic interactions in crystal structures of helical peptide scaffolds containing projecting phenylalanine residues. (2003). PubMed.
- Protein Crystallization: Methods & Applic
- Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine. (n.d.). PMC - NIH.
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2025).
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022).
- Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.).
- How to get (or crystallize) solid amino acids derivatives and peptides?. (2014).
- The crystal packing of (a) (I), (b) Val–Phe dihydrate (CSD refcode MOBYAD). (n.d.).
- Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. (2022). bioRxiv.
- X-Ray Powder Diffraction Analysis of Peptide Drug. (n.d.). Mtoz Biolabs.
Sources
- 1. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01029E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Difluorophenyl Analogs: A Comparative Analysis of 2,4- vs. 2,5- Isomers in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, fluorine substitution is a cornerstone strategy for optimizing lead compounds into clinical candidates. The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and, critically, binding affinity for its biological target.[1][2] However, the specific placement of fluorine atoms on an aromatic ring can lead to vastly different outcomes. This guide provides an in-depth comparison of two common difluorination patterns: 2,4-difluoro and 2,5-difluoro substitution. By examining the underlying electronic and conformational differences, analyzing case studies with supporting experimental data, and providing detailed protocols for affinity determination, this document serves as a critical resource for researchers aiming to make informed decisions in their structure-activity relationship (SAR) studies.
The Strategic Role of Fluorine in Drug Design: More Than Just a Halogen
The use of fluorine in pharmaceuticals has grown exponentially over the past several decades, with over 20% of all commercial drugs now containing at least one fluorine atom.[3] This prevalence is not accidental; it is a direct result of fluorine's unique properties. With a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), fluorine can often replace hydrogen with minimal steric perturbation.[4] Yet, as the most electronegative element, it imparts significant electronic changes to a molecule.
Key benefits of fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH and thereby affecting solubility and cell permeability.[4]
-
Enhanced Binding Affinity: Fluorine can participate in a range of non-covalent interactions within a protein binding pocket, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, to enhance binding affinity.[4]
The choice of where to place these fluorine atoms is a critical decision. Positional isomerism, such as the difference between 2,4- and 2,5-difluorophenyl analogs, can dramatically alter these effects.
The Positional Isomerism of Difluorination: A Comparative Analysis
While both 2,4- and 2,5-difluorophenyl groups deactivate the aromatic ring to electrophilic attack, their distinct electronic and steric profiles lead to different behaviors in a biological context.
Theoretical Underpinnings: Electronics and Conformation
The primary distinction between the 2,4- and 2,5-difluoro isomers lies in the vector sum of their bond dipoles.
-
2,4-Difluoro Substitution: The C-F bond dipoles are oriented at a 60° angle relative to each other. This results in a significant net molecular dipole moment, making this region of the molecule more polar. The fluorine at the 2-position (ortho) can induce specific conformational preferences in adjacent substituents due to steric and electronic repulsion.
-
2,5-Difluoro Substitution: The C-F bond dipoles are oriented at a 120° angle. This arrangement leads to a partial cancellation of the dipole vectors, resulting in a lower overall molecular dipole moment for the substituted ring compared to the 2,4-isomer. This can render the molecule less polar and may favor hydrophobic or van der Waals interactions.
These electronic differences dictate how the molecule presents itself to a protein binding site. A 2,4-difluoro analog might be favored if a polar interaction or a hydrogen bond to a backbone amide is beneficial, whereas a 2,5-difluoro analog might be more suitable for fitting into a tight, hydrophobic pocket.
Figure 1. Differing electronic properties of difluoro-isomers.
Impact on Binding Affinity: A Data-Driven Comparison
While no single study directly compares the 2,4- and 2,5-difluoro analogs against the same target, the literature provides compelling examples where each substitution pattern has been successfully employed to achieve high potency. This highlights the context-dependent nature of SAR.
| Compound Class / Target | Difluoro Substitution | Key Binding Data | Reference |
| Pyrrolotriazine / VEGFR-2 Kinase | 2,4-Difluoro | Compound 37 : IC₅₀ = 3 nM | [5] |
| Dihydropyrrole / Kinesin Spindle Protein (KSP) | 2,5-Difluoro | Compound 30 (MK-0731) : IC₅₀ = 3 nM | [6] |
| Ethanamine / Dipeptidyl peptidase 4 (DPP4) | 2,5-Difluoro | Compound CHEMBL471936 : IC₅₀ = 253 nM | [7] |
Analysis of Case Studies:
-
VEGFR-2 Kinase Inhibitors (2,4-Difluoro): In the development of potent VEGFR-2 inhibitors, a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino] group was identified as a key moiety. The 2,4-difluoro pattern was crucial for achieving low nanomolar potency.[5] It is plausible that the more polarized nature of the 2,4-difluorophenyl ring allows for specific, favorable electrostatic or hydrogen bonding interactions within the kinase hinge region.
-
Kinesin Spindle Protein Inhibitors (2,5-Difluoro): The development of the clinical candidate MK-0731 for taxane-refractory cancer utilized a 4-(2,5-difluorophenyl) group.[6] KSP inhibitors often bind to a largely hydrophobic allosteric pocket. The less polar 2,5-difluoro substitution pattern may have provided an optimal balance of lipophilicity and shape complementarity for this specific pocket, contributing to its high potency.
These examples underscore a critical principle: the choice of difluorination strategy is not arbitrary but must be tailored to the specific topology and chemical environment of the target binding site.
Experimental Protocols for Determining Binding Affinity
To experimentally validate the effects of fluorination patterns, robust and precise measurement of binding affinity is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.
General Experimental Workflow
The process for determining binding affinity, regardless of the specific technique, follows a standardized workflow to ensure data quality and reproducibility.
Figure 2. General workflow for binding affinity determination.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) in a single experiment.
Methodology:
-
Reagent Preparation:
-
Prepare the protein target and ligand (e.g., 2,4-difluoro analog) in identical, extensively degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Mismatched buffers can generate large heats of dilution, obscuring the binding signal.
-
Typical concentrations: 10-50 µM protein in the sample cell and 100-500 µM ligand in the syringe (aim for a "c-value" between 10 and 1000).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Allow the instrument to equilibrate until a stable baseline is achieved.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
-
Protocol: Surface Plasmon Resonance (SPR)
SPR is a surface-based technique that measures changes in refractive index upon binding, providing real-time kinetic data (kon, koff) from which the KD can be calculated (KD = koff / kon).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the protein target (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize the protein target onto the chip surface to a desired density (e.g., 2000 Response Units).
-
Deactivate any remaining active esters (e.g., with ethanolamine). A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Instrument Setup:
-
Prime the system with running buffer (e.g., HBS-EP+).
-
Allow the instrument to equilibrate to achieve a stable baseline.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a dilution series of the analyte (e.g., 2,5-difluoro analog) in running buffer, including a zero-concentration blank. A typical concentration range might span from 0.1x to 10x the expected KD.
-
Inject each analyte concentration over the protein and reference flow cells for a set association time, followed by a dissociation phase where only running buffer flows.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants.
-
Conclusion and Future Perspectives
The choice between 2,4- and 2,5-difluorophenyl substitution is a nuanced decision that must be guided by the specific structural and chemical environment of the target protein. A 2,4-difluoro pattern imparts a stronger local dipole moment, making it a prime candidate for engaging in polar or hydrogen-bonding interactions. Conversely, the 2,5-difluoro pattern results in a less polar moiety, which may be advantageous for optimizing interactions within a hydrophobic pocket.
The case studies presented demonstrate that both motifs can be key components of highly potent inhibitors, achieving low nanomolar affinities when correctly matched with their respective binding sites. As computational tools for predicting protein-ligand interactions continue to improve, the rational selection of such isomers will become more precise. However, the definitive answer will always lie in empirical data. Synthesizing both isomers and comparing their binding affinities directly using rigorous techniques like ITC and SPR remains the most reliable path to advancing a structure-activity relationship and successfully optimizing a lead compound.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853.
-
BindingDB. (n.d.). Entry BDBM50243711 for (R)-2-(2,5-difluorophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanamine. Retrieved February 15, 2026, from [Link]
-
Taylor, R. E., & Zahid, M. (2008). Full article: The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 597-607. Available at: [Link]
-
Meagher, K. L., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(4), 896-907.
-
PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. Retrieved from [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]
- Not found.
- Not found.
- Zhou, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
- Not found.
- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals | MDPI [mdpi.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. BindingDB BDBM80786 5-(2,5-difluorophenyl)-N-(4-fluorophenyl)-6H-1,3,4-thiadiazin-2-amine::5-[2,5-bis(fluoranyl)phenyl]-N-(4-fluorophenyl)-6H-1,3,4-thiadiazin-2-amine::MLS000390436::SMR000255403::[5-(2,5-difluorophenyl)-6H-1,3,4-thiadiazin-2-yl]-(4-fluorophenyl)amine::cid_8968424 [bindingdb.org]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50243711 (R)-2-(2,5-difluorophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanamine::CHEMBL471936 [bindingdb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
